4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-chloro-6-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIVSENQFPJREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371465 | |
| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59611-55-1 | |
| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59611-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its significant applications in modern research and development.
Core Compound Identification
CAS Number: 59611-55-1[1]
Molecular Structure:
-
IUPAC Name: this compound[1]
-
Canonical SMILES: FC1=CC=C2N=C(C(F)(F)F)C=C(Cl)C2=C1[1]
-
InChI: InChI=1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H[1]
The structure of this compound, characterized by a quinoline core substituted with chloro, fluoro, and trifluoromethyl groups, makes it a highly versatile reagent. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable moiety in drug design.[2]
Physicochemical and Technical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₄ClF₄N | [1] |
| Molecular Weight | 249.59 g/mol | |
| CAS Number | 59611-55-1 | [1] |
| Appearance | Solid | |
| Melting Point | 78 to 81°C | |
| Purity | ≥95.0% | |
| MDL Number | MFCD00276579 | [1] |
| EINECS Number | 671-984-2 | [1] |
Synthetic Pathway and Experimental Protocol
A proposed synthetic workflow is illustrated below.
References
Navigating the Solubility Landscape of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline in organic solvents. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this particular compound. This suggests that the solubility profile of this compound may not be extensively characterized or publicly documented.
However, to provide valuable insights for researchers, this guide presents solubility data for a structurally analogous compound, 4-Chloro-7-(trifluoromethyl)quinoline. Furthermore, a detailed, generalized experimental protocol for determining the solubility of quinoline derivatives is provided. This methodology can be readily adapted to ascertain the solubility of this compound in various organic solvents of interest.
Data on a Structurally Related Analog
While specific data for this compound is unavailable, the solubility of the related compound, 4-Chloro-7-(trifluoromethyl)quinoline, offers a useful reference point. The trifluoromethyl group's position on the quinoline ring differs, which will influence solubility, but this data provides a preliminary indication of its potential behavior in certain organic solvents.
Table 1: Solubility of 4-Chloro-7-(trifluoromethyl)quinoline
| Solvent | Temperature (°C) | Solubility |
| Chloroform | Not Specified | 25 mg/mL[1] |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the solubility of a compound like this compound in an organic solvent. This method, often referred to as the shake-flask method, is a standard approach to ascertain equilibrium solubility.
I. Materials and Equipment
-
Test Compound: this compound
-
Solvents: High-purity organic solvents of interest (e.g., ethanol, methanol, acetone, acetonitrile, chloroform, dimethyl sulfoxide)
-
Analytical Balance: Capable of measuring to at least 0.1 mg
-
Vials: Glass vials with screw caps and PTFE septa
-
Thermostatic Shaker/Incubator: To maintain a constant temperature and provide agitation
-
Centrifuge: To separate undissolved solid
-
Syringes and Syringe Filters: (e.g., 0.22 µm PTFE) to remove particulate matter
-
Volumetric Flasks and Pipettes: For accurate dilutions
-
High-Performance Liquid Chromatography (HPLC) System: With a suitable detector (e.g., UV-Vis) and column for quantification
II. Procedure
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of the test compound in the chosen solvent at a known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that are expected to bracket the solubility of the compound.
-
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.
-
Record the total weight of the compound added.
-
Add a known volume or weight of the selected organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can determine the minimum time required to reach equilibrium.
-
-
Sample Clarification:
-
After the equilibration period, remove the vials from the shaker and allow them to stand briefly.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the test compound in the diluted supernatant from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original (undiluted) supernatant by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.
-
Below is a graphical representation of the experimental workflow for determining solubility.
Conclusion
While direct, published solubility data for this compound remains elusive, this guide provides a practical framework for researchers. By referencing the solubility of a structural analog and employing the detailed experimental protocol, scientists and drug development professionals can systematically and accurately determine the solubility of this compound in relevant organic solvents. This foundational data is critical for subsequent formulation development, reaction chemistry, and various other research applications.
References
Spectroscopic Profile of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document extrapolates expected spectral characteristics based on data from structurally similar quinoline derivatives and fundamental principles of spectroscopic analysis. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the quinoline core and data reported for analogous compounds.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ¹⁹F NMR (Fluorine) | ||
| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) | Position |
| H-3 | 7.8 - 8.0 | C-2 | 145 - 148 (q) | 6-F |
| H-5 | 7.9 - 8.1 | C-3 | 120 - 123 | 2-CF₃ |
| H-7 | 7.5 - 7.7 (d) | C-4 | 148 - 151 | |
| H-8 | 8.2 - 8.4 (d) | C-4a | 125 - 128 | |
| C-5 | 128 - 131 (d) | |||
| C-6 | 160 - 163 (d, ¹JCF) | |||
| C-7 | 115 - 118 (d) | |||
| C-8 | 130 - 133 | |||
| C-8a | 147 - 150 | |||
| CF₃ | 120 - 123 (q, ¹JCF) |
Chemical shifts (δ) are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). Coupling patterns are abbreviated as: q = quartet, d = doublet. J-coupling constants are not predicted but would be observable.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium |
| C=N stretching | 1620 - 1580 | Medium to Strong |
| C=C stretching (aromatic) | 1600 - 1450 | Medium to Strong |
| C-F stretching (aryl-F) | 1250 - 1200 | Strong |
| C-F stretching (CF₃) | 1180 - 1130 | Very Strong |
| C-Cl stretching | 850 - 800 | Medium |
| C-H out-of-plane bending | 900 - 650 | Medium to Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 249, 251 | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |
| [M-Cl]⁺ | 214 | Loss of chlorine radical. |
| [M-CF₃]⁺ | 180 | Loss of trifluoromethyl radical. |
| [M-F]⁺ | 230 | Loss of fluorine radical from the quinoline ring. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2.1.2 Data Acquisition
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Proton decoupling may be applied to simplify the spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2.2.2 Data Acquisition
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
Mass Spectrometry (MS)
2.3.1 Sample Preparation
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL using the same solvent or a solvent mixture compatible with the ionization source.
-
If using electrospray ionization (ESI), a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
2.3.2 Data Acquisition
-
Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and often provides rich fragmentation patterns. ESI is a softer ionization technique suitable for a wider range of compounds and is commonly coupled with liquid chromatography.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other prominent fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.
Caption: A flowchart illustrating the process of chemical analysis.
The Quinoline Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the pharmacological properties of bioactive molecules, including metabolic stability, lipophilicity, and target binding affinity. This technical guide explores the potential applications of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline as a key building block in drug discovery. While direct biological data for this specific compound is limited in publicly available literature, this document extrapolates its potential based on the well-documented activities of structurally related quinoline derivatives. We will delve into its synthetic routes, potential therapeutic applications with supporting data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Introduction: The Quinoline Core in Drug Discovery
Quinoline, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of pharmaceuticals.[1] Its derivatives have shown a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] The versatility of the quinoline ring system allows for substitutions at various positions, enabling fine-tuning of its physicochemical and pharmacological profiles.
The introduction of fluorine and trifluoromethyl (-CF3) groups is a widely employed strategy in modern medicinal chemistry to optimize drug candidates.[3] The trifluoromethyl group, in particular, is known to enhance metabolic stability and increase lipophilicity, which can improve cell membrane permeability.[4] The electron-withdrawing nature of these substituents can also influence the pKa of the quinoline nitrogen, affecting its interaction with biological targets.
This compound combines these advantageous features, making it a highly promising starting material for the synthesis of novel therapeutic agents. The chlorine atom at the 4-position is a key reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of various side chains to explore structure-activity relationships (SAR).
Synthesis of this compound
The synthesis of 4-chloroquinolines is a well-established process in organic chemistry. A common approach involves the cyclization of an appropriately substituted aniline derivative, followed by chlorination. A general synthetic pathway is outlined below.
A plausible synthetic route to this compound would likely start from 4-fluoroaniline. This would undergo reaction with a suitable three-carbon building block to form a β-anilinoacrylate intermediate, which is then cyclized, often under acidic conditions, to yield the corresponding 4-hydroxyquinoline. Subsequent chlorination, typically with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), would afford the final product. A patent for a general process for preparing 4-chloroquinolines suggests reacting a β-(anilino)-propanoic acid derivative with a chlorination agent in the presence of an oxidation agent.[5]
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. chemimpex.com [chemimpex.com]
- 5. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
The Trifluoromethylquinoline Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Substituted Trifluoromethylquinolines for Researchers, Scientists, and Drug Development Professionals.
Introduction
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group onto this scaffold has emerged as a powerful strategy to enhance the pharmacological properties of these molecules.[3][4] The unique electronic properties of the CF3 group, including its high electronegativity and lipophilicity, can significantly modulate a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] This guide provides a comprehensive overview of the diverse biological activities of substituted trifluoromethylquinolines, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into their mechanisms of action, present quantitative activity data, and detail the experimental protocols used for their evaluation.
Anticancer Activity
Trifluoromethylquinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[5][6] Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.[1]
Kinase Inhibition: A Primary Anticancer Mechanism
A predominant mechanism through which trifluoromethylquinolines exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[7][8]
c-Met Kinase: Several 3,5,7-trisubstituted trifluoromethylquinolines have been identified as highly potent inhibitors of the c-Met receptor tyrosine kinase, with IC50 values in the nanomolar range.[1][9] The HGF/c-Met signaling pathway is often dysregulated in various cancers, promoting tumor growth and invasion.[1] For instance, compound 21b from one study demonstrated exceptional potency and selectivity for c-Met, leading to significant tumor growth inhibition in xenograft models.[9]
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently hyperactivated in cancer.[1] Molecular docking studies have suggested that certain trifluoromethylquinolines carrying a benzenesulfonamide moiety may exert their cytotoxic effects by targeting PI3K.[6] Dactolisib, a quinoline derivative, has shown high selectivity and potency against PI3K/mTOR kinases.[1]
Epidermal Growth Factor Receptor (EGFR): Quinoline-based compounds have also been developed as inhibitors of EGFR, a key driver in many epithelial cancers.[1] Schiff's base derivatives of quinoline have shown promising EGFR inhibitory activity.[1]
Serum and Glucocorticoid-Regulated Kinase 1 (SGK1): Recent research has identified 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.[10][11] Compound 8b from a recent study showed potent efficacy against four cancer cell lines and significant anti-cancer effects in a PC3 xenograft mouse model by targeting SGK1.[11]
The following diagram illustrates a generalized signaling pathway targeted by trifluoromethylquinoline kinase inhibitors.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Fluorine and Trifluoromethyl Groups in Quinoline Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad pharmacological potential. The strategic incorporation of fluorine and trifluoromethyl (CF3) groups has emerged as a powerful approach to modulate and enhance the bioactivity of quinoline derivatives, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of the influence of these moieties on the anticancer, antimicrobial, and anti-inflammatory properties of quinolines, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
The Impact of Fluorination on Quinoline Bioactivity
The introduction of fluorine atoms into the quinoline ring system significantly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can profoundly enhance the therapeutic efficacy of the parent compound.
Enhancing Anticancer Potency
Fluorinated quinoline derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The presence of fluorine can lead to improved potency and selectivity. For instance, certain fluorinated quinolines have shown potent activity against triple-negative breast cancer (TNBC) cells.[1][2][3] The ester group, in conjunction with fluorine substitution, appears to be crucial for this anticancer activity.[1][2][3]
Broadening the Antimicrobial Spectrum
The most well-known application of fluorination in quinolines is in the development of fluoroquinolone antibiotics. The fluorine atom at the C-6 position is a key determinant of their potent antibacterial activity. This substitution enhances the binding of the quinolone to bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[4][5][6][7][8] This class of antibiotics exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9][10]
Modulating Inflammatory Responses
Beyond their direct antimicrobial and anticancer effects, fluoroquinolones have been shown to possess immunomodulatory properties. They can influence inflammatory responses by modulating cytokine production and interfering with key signaling pathways such as the NF-κB pathway. This anti-inflammatory activity adds another dimension to their therapeutic potential.
The Strategic Incorporation of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is another critical substituent in the design of bioactive quinolines. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability and cell permeability, crucial attributes for effective drug candidates.
Driving Anticancer Activity
Trifluoromethylated quinolines have emerged as a promising class of anticancer agents. The CF3 group can enhance the binding affinity of these compounds to various biological targets, including kinases and tubulin. Several 2,8-bis(trifluoromethyl)-4-substituted quinolines have shown potent antiproliferative activity against human cancer cell lines.
Expanding Antimicrobial and Antiviral Potential
The CF3 group has also been incorporated into quinoline structures to develop novel antimicrobial and antiviral agents. For example, 2,8-bis(trifluoromethyl)quinoline derivatives have shown activity against Plasmodium falciparum, the parasite responsible for malaria.[11] Furthermore, a trifluoromethyl-containing quinoline derivative has been identified as a potential inhibitor of proteins involved in SARS-CoV-2 assembly.[12]
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for a selection of fluorine and trifluoromethyl-substituted quinoline derivatives, providing a comparative analysis of their potency.
Table 1: Anticancer Activity of Fluorinated and Trifluoromethylated Quinoline Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Quinoline 6a | MDA-MB-468 (TNBC) | 2.5-5 | [1][2][3] |
| Fluorinated Quinoline 6b | MDA-MB-468 (TNBC) | 2.5-5 | [1][2][3] |
| Fluorinated Quinoline 6d | MDA-MB-468 (TNBC) | 2.5-5 | [1][2][3] |
| Fluorinated Quinoline 6f | MDA-MB-468 (TNBC) | 2.5-5 | [1][2][3] |
| 2,8-bis(trifluoromethyl)-4-substituted quinoline 5a | HL-60 (Leukemia) | 19.88 | |
| 2,8-bis(trifluoromethyl)-4-substituted quinoline 5g | HL-60 (Leukemia) | Potent | |
| Quinoline-4-carboxylic acid derivative 3a | K-562 (Leukemia) | 0.61 | [13] |
| 4-Quinolone derivative 5a | K-562 (Leukemia) | 6.45 | [13] |
| Azo derivative with trifluoromethoxy group 7b | HepG-2, HCT-116, MCF-7 | 1.82-8.06 µg/mL | [14] |
Table 2: Antimicrobial Activity of Fluoroquinolone Derivatives (MIC Values)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | E. coli | ≤ 0.25 | [15][16] |
| Levofloxacin | E. coli | ≤ 0.25 | [15] |
| Ciprofloxacin | P. aeruginosa | ≤ 0.5 | [16] |
| Levofloxacin | P. aeruginosa | ≤ 1 | [15] |
| Quinolone coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125–8 | [17] |
| Quinolone-3-carbonitrile derivatives | Various bacterial strains | 3.13 - 100 µM | [9] |
| Rhodanine incorporated quinolines | M. tuberculosis H37Ra | 1.66–9.57 | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated and trifluoromethylated quinoline derivatives.
Synthesis of Fluorinated Quinoline Derivatives
General Procedure for the Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (Intermediate 1): [19]
-
In a 250 mL three-necked flask, add 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).
-
Heat the mixture at 150 °C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Place the flask in an ice bath and adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.
-
Filter the resulting solid and dry to obtain 8-fluoro-2,3-dimethylquinolin-4-ol.
General Procedure for the Synthesis of Target Ester Compounds: [19]
-
In a 50 mL round-bottomed flask, add intermediate 1 (0.20 g, 1.05 mmol), the desired substituted benzoic acid (1.16 mmol), EDC•HCl (0.24 g, 1.26 mmol), 4-dimethylaminopyridine (DMAP) (0.13 g, 1.05 mmol), and DMF (10 mL).
-
Stir the mixture at room temperature.
-
Upon completion of the reaction, add water (30 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, wash with saturated brine (3 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter and purify the product by column chromatography.
Biological Evaluation Protocols
Anticancer Activity: MTT Cytotoxicity Assay: [13][20][21][22]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination): [10][18][23]
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test quinoline derivative in the broth directly in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The bioactivity of fluorinated and trifluoromethylated quinolines is underpinned by their interaction with specific cellular targets and modulation of key signaling pathways.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effects by targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining DNA topology during replication. The drugs stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[4][5][6][7][8]
Mechanism of Fluoroquinolone Antibacterial Activity.
Targeting Cancer-Related Kinase Signaling Pathways
Many quinoline derivatives, including those with fluorine and trifluoromethyl groups, function as kinase inhibitors, targeting critical signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[24][25][26]
Inhibition of Cancer Signaling Pathways by Quinoline Derivatives.
Modulation of the NF-κB Inflammatory Pathway
The immunomodulatory effects of some fluoroquinolones are mediated through their influence on the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines.
Modulation of the NF-κB Signaling Pathway by Fluoroquinolones.
Conclusion
The incorporation of fluorine and trifluoromethyl groups into the quinoline scaffold is a highly effective strategy for the development of potent and selective therapeutic agents. These modifications have been shown to significantly enhance the anticancer, antimicrobial, and anti-inflammatory activities of quinoline derivatives. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of these versatile compounds. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and improved quinoline-based drugs for a wide range of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Print Article | Clinical Medicine & Research [clinmedres.org]
- 16. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of fluorinated quinoline synthesis
An In-depth Technical Guide on the Discovery and History of Fluorinated Quinoline Synthesis
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle first isolated from coal tar in 1834, is a cornerstone of medicinal chemistry.[1] The introduction of fluorine atoms into this structure led to the development of fluoroquinolones, a powerful class of synthetic broad-spectrum antibiotics that have had a profound impact on treating bacterial infections.[2][3] This technical guide provides a comprehensive overview of the historical discovery and the evolution of fluorinated quinoline synthesis, detailing the foundational chemical reactions, key milestones, and experimental protocols that have enabled the creation of these vital therapeutic agents.
The Genesis of Quinolone Antibiotics: From Nalidixic Acid to Fluoroquinolones
The story of quinolone antibiotics begins not with a targeted design but with a serendipitous discovery. The subsequent strategic incorporation of fluorine revolutionized the field, dramatically enhancing the potency and spectrum of this class of drugs.
The Serendipitous Discovery of Nalidixic Acid
In the late 1950s and early 1960s, during the synthesis of the antimalarial drug chloroquine, a byproduct was isolated and identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[4] This compound exhibited modest antibacterial properties and served as the lead structure for further development. This research led to the creation of nalidixic acid, the first quinolone antibiotic, which was introduced in 1962.[4][5] While effective against Gram-negative bacteria for urinary tract infections, its use was limited by a narrow spectrum and the rapid development of bacterial resistance.[6]
The Fluorine Revolution: Norfloxacin and Ciprofloxacin
Significant advancements occurred in the late 1970s and 1980s. Researchers discovered that introducing a fluorine atom at the C-6 position of the quinolone ring and a piperazine ring at the C-7 position dramatically increased antimicrobial potency and broadened the spectrum of activity.[2][7] This led to the synthesis of norfloxacin in 1978, the first of the "fluoroquinolones".[5][8] Norfloxacin showed increased activity against both Gram-negative and Gram-positive bacteria.[9]
Building on this success, further modification led to the synthesis of ciprofloxacin in 1983 by adding a cyclopropyl group to the N-1 position.[2][5] Ciprofloxacin exhibited even greater potency and became one of the most widely used antibiotics for treating a variety of serious bacterial infections.[8][10]
Core Synthetic Strategies for the Fluorinated Quinolone Scaffold
The construction of the core quinoline ring system is the foundation of fluoroquinolone synthesis. Several classical named reactions have been adapted and refined for the efficient synthesis of fluorinated intermediates.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is one of the most fundamental and widely used methods for synthesizing the 4-hydroxyquinoline-3-carboxylic acid scaffold, which is central to all fluoroquinolone antibiotics.[11][12] The reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization to form the quinolone ring.[12][13]
Mechanism Overview: The process begins with the nucleophilic substitution of the ethoxy group from EMME by the aniline's nitrogen.[12] The resulting anilinomethylene malonate intermediate then undergoes a high-temperature, 6-electron cyclization (benzannulation), followed by the elimination of ethanol to form the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.[11][12]
Experimental Protocol 1: Synthesis of Ethyl 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate via Gould-Jacobs Reaction [13]
-
Step 1: Condensation: A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) is heated at approximately 145°C for about one hour without a solvent. This forms the intermediate, 3-chloro-4-fluoroanilinomethylene malonic diethyl ester.[13]
-
Step 2: Cyclization: The intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether, and heated to around 250°C. This high temperature induces thermal cyclization to form the quinolone ring system.[13]
-
Step 3: Isolation and Purification: After the reaction is complete, the mixture is cooled. The resulting solid mass is washed with a solvent like acetone to remove the diphenyl ether and any unreacted starting materials, yielding the crude product as a white to pale yellow solid.[13]
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
// Nodes Aniline [label="Substituted Aniline\n(e.g., 3-Chloro-4-fluoroaniline)"]; EMME [label="Diethyl Ethoxymethylenemalonate\n(EMME)"]; Intermediate [label="Anilinomethylene\nMalonate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Thermal Cyclization\n(~250°C in Diphenyl Ether)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ethyl 4-Oxo-1,4-dihydro-\nquinoline-3-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Aniline -> Intermediate [label="+ EMME\n- EtOH"]; EMME -> Intermediate; Intermediate -> Cyclization [style=dashed]; Cyclization -> Product [label="- EtOH"]; } caption [label="Gould-Jacobs Reaction Pathway.", shape=plaintext, fontsize=10];
The Combes Quinoline Synthesis
First reported by Combes in 1888, this reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[14][15] The resulting Schiff base intermediate undergoes ring closure to form a substituted quinoline.[14] This method is particularly useful for preparing 2,4-substituted quinolines.[14] Modifications using polyphosphoric acid (PPA) have been shown to be effective for synthesizing trifluoromethyl-substituted quinolines.[14]
The Friedländer Annulation
The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone).[16] The reaction, typically catalyzed by acids or bases, proceeds via an aldol condensation followed by cyclization and dehydration to yield a substituted quinoline.[16][17] It is one of the most classic and efficient methods for quinoline synthesis.[17]
The Skraup Synthesis
The Skraup synthesis, discovered in 1880, is one of the oldest methods for preparing the parent quinoline ring.[1][18] It involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[18][19] The reaction is notoriously vigorous and often requires a moderator like ferrous sulfate.[18] While historically significant, the harsh conditions make it less suitable for the synthesis of complex, highly functionalized fluoroquinolones compared to the Gould-Jacobs reaction.
Case Study: Synthesis of Ciprofloxacin
The synthesis of ciprofloxacin is a multi-step process that perfectly illustrates the application of the Gould-Jacobs reaction followed by subsequent modifications to introduce the key functional groups responsible for its high antibacterial activity.
Synthetic Pathway Overview
A common route to ciprofloxacin begins with a fluorinated and chlorinated benzoyl chloride. The synthesis proceeds through the formation of the quinolone core, N-alkylation with a cyclopropyl group, and finally, a crucial nucleophilic aromatic substitution to add the piperazine moiety at the C-7 position.[20]
Table 1: Quantitative Data for Key Ciprofloxacin Synthesis Steps
| Step | Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| 1. Enamine Formation | 2,4-dichloro-5-fluoro benzoyl chloride, 3-dimethylamino-acrylic acid methyl ester | Toluene, Triethylamine, 80-85°C | Enamine Intermediate | Not specified | [20] |
| 2. Cyclization | Enamine Intermediate, Cyclopropylamine | Potassium carbonate, DMF | Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Not specified | [20] |
| 3. Nucleophilic Substitution | Quinolone Intermediate from Step 2, Piperazine | DMSO, 90°C | Ciprofloxacin Methyl Ester | Not specified | [20] |
| 4. Hydrolysis | Ciprofloxacin Methyl Ester | 4 N HCl (pH adjustment) | Ciprofloxacin | Not specified | [20] |
Experimental Protocol 2: Representative Synthesis of Ciprofloxacin [20]
-
Step 1: Acylation and Enamine Formation: 2,4-dichloro-5-fluoro benzoyl chloride is reacted with 3-dimethylamino-acrylic acid methyl ester in toluene with triethylamine. The mixture is then heated to 80-85°C for 4 hours to form the enamine intermediate.[20]
-
Step 2: Cyclization/Ring Closure: Cyclopropylamine is added to the reaction mixture, followed by potassium carbonate and N,N-dimethylformamide (DMF). The mixture is heated to 120-125°C for 4 hours to induce ring closure, forming the core quinolone structure: methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[20]
-
Step 3: Nucleophilic Substitution: The quinolone intermediate is dissolved in dimethyl sulfoxide (DMSO), and piperazine is added. The mixture is heated to 90°C. The piperazine displaces the chlorine atom at the C-7 position.[20]
-
Step 4: Work-up and Isolation: After the reaction is complete, the mixture is cooled. The pH is adjusted to 7 with hydrochloric acid, causing the ciprofloxacin to precipitate. The solid is filtered, washed with water and acetone, and dried to yield the final product.[20]
// Node styles start [label="Start:\n2,4-dichloro-5-fluoro\nbenzoyl chloride", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="1. Acylation &\nEnamine Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="2. Cyclization with\nCyclopropylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Quinolone Core\n(7-chloro derivative)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="3. Nucleophilic Substitution\nwith Piperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="4. Hydrolysis &\nPurification", fillcolor="#F1F3F4", fontcolor="#202124"]; end_product [label="Final Product:\nCiprofloxacin", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> step2; step2 -> intermediate; intermediate -> step3; step3 -> step4; step4 -> end_product; }
caption [label="Ciprofloxacin Synthesis Workflow.", shape=plaintext, fontsize=10];
Structure-Activity Relationship and Milestones
The evolution from the first-generation quinolones to the highly potent fourth-generation fluoroquinolones is a testament to the power of medicinal chemistry and structure-activity relationship (SAR) studies. Key structural modifications were systematically explored to enhance the antibacterial spectrum, improve pharmacokinetics, and overcome resistance.
-
N-1 Substituent: The addition of an ethyl group (Norfloxacin) and later a cyclopropyl group (Ciprofloxacin) at this position significantly increased antibacterial potency.[21]
-
C-6 Fluoro Group: The introduction of a fluorine atom is the defining feature of fluoroquinolones, leading to a dramatic increase in spectrum and potency by improving bacterial cell penetration and DNA gyrase inhibition.[2][7]
-
C-7 Substituent: The addition of a piperazine ring at this position was critical for enhancing activity, particularly against Pseudomonas aeruginosa.[9]
// Node styles node_gen1 [fillcolor="#F1F3F4", fontcolor="#202124"]; node_gen2 [fillcolor="#FBBC05", fontcolor="#202124"]; node_gen3 [fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes Nalidixic [label="Nalidixic Acid (1962)\n- Narrow Spectrum\n- No Fluorine", style=filled, fillcolor="#D3D3D3", fontcolor="#202124"]; Norfloxacin [label="Norfloxacin (1978)\n- C-6 Fluoro Group\n- C-7 Piperazine", ...node_gen2]; Ciprofloxacin [label="Ciprofloxacin (1983)\n- N-1 Cyclopropyl Group", ...node_gen3];
// Edges Nalidixic -> Norfloxacin [label=" Introduction of\n F and Piperazine ", color="#EA4335"]; Norfloxacin -> Ciprofloxacin [label=" N-1 Alkylation ", color="#4285F4"]; }
caption [label="Evolution of Early Fluoroquinolones.", shape=plaintext, fontsize=10];
Conclusion
The discovery and development of fluorinated quinoline synthesis represent a landmark achievement in medicinal chemistry. From the initial serendipitous finding of nalidixic acid, a systematic and rational approach to chemical synthesis, guided by classical reactions like the Gould-Jacobs synthesis, has led to the creation of a powerful class of antibiotics. The strategic incorporation of fluorine and other key functional groups transformed a compound with modest activity into life-saving drugs like ciprofloxacin. The history of fluoroquinolones underscores the critical interplay between synthetic organic chemistry, mechanistic understanding, and the relentless pursuit of therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Etymologia: Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown [mdpi.com]
- 8. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Combes Quinoline Synthesis [drugfuture.com]
- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Skraup reaction - Wikipedia [en.wikipedia.org]
- 19. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis of novel 5-fluoro analogues of norfloxacin and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
This guide provides comprehensive safety and handling information for 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, tailored for researchers, scientists, and professionals in drug development. The following sections detail hazard identification, protective measures, emergency procedures, and proper storage and disposal of this compound.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Classification:
Based on available data, this compound is classified as:
-
Toxic if swallowed [1]
Structurally similar compounds exhibit the following hazards:
-
One related compound is noted to cause severe skin burns and eye damage[6]
Hazard Communication:
The following pictogram and signal word are associated with this chemical's toxicity:
| Pictogram | Signal Word | Hazard Statement |
| GHS06: Toxic | Danger | H301 - Toxic if swallowed[1] |
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄ClF₄N | [1] |
| Molecular Weight | 249.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 78 to 81°C | [1] |
| Purity | 95.0% | [1] |
Exposure Controls and Personal Protection
To minimize exposure risks, stringent adherence to the following control measures and use of personal protective equipment (PPE) is mandatory.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[3][4][7]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
| PPE Type | Specifications |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[2][7] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. For extensive handling, a full chemical-resistant suit may be necessary.[2][7] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[2][7] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
First-Aid Measures
In the event of exposure, immediate medical attention is crucial.
| Exposure Route | First-Aid Procedure |
| Ingestion | Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][8] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][7] |
Fire-Fighting Measures
Suitable Extinguishing Media:
-
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
Specific Hazards:
-
During a fire, irritating and toxic gases may be generated.
Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE as described in Section 3.[7]
Environmental Precautions:
-
Prevent the substance from entering drains or waterways.
Methods for Cleaning Up:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][4][7]
-
For large spills, follow the same procedure and ensure the area is well-ventilated.
Spill Response Protocol
The following diagram outlines the steps for responding to a spill of this compound.
Caption: Protocol for responding to a chemical spill.
Handling and Storage
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust or fumes.[7]
-
Wash hands thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Store away from incompatible materials.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.
Toxicological Information
There is limited quantitative toxicological data available for this compound.
-
Acute Oral Toxicity: Toxic if swallowed.[1] Specific LD50 data is not available.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[5]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.
Ecological Information
No specific ecological data is available for this compound. It is advised to prevent its release into the environment.
Disposal Considerations
-
Dispose of this chemical and its container through a licensed professional waste disposal service.[3][5]
-
Do not allow it to enter the sewage system.
Transport Information
For a structurally similar compound, the following transport information is provided and should be used as a guideline:
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT | UN2811 | Toxic solids, organic, n.o.s. | 6.1 | II |
This information is for a related compound and should be verified for this compound.[5]
Logical Relationship of Hazard Mitigation
The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.
Caption: Logical flow from hazard identification to mitigation.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. canbipharm.com [canbipharm.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Friedländer Synthesis of Trifluoromethylquinolines
For researchers, scientists, and professionals in drug development, the Friedländer synthesis provides a robust and versatile methodology for the preparation of quinoline scaffolds. The incorporation of a trifluoromethyl (CF₃) group into the quinoline core is of particular interest as it can significantly enhance the pharmacological properties of the molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document offers detailed experimental protocols for the synthesis of trifluoromethyl-substituted quinolines via the Friedländer annulation and related cyclization reactions, presents comparative data for different synthetic approaches, and provides visualizations of the synthetic workflow and reaction mechanism.
Data Presentation
The selection of a synthetic protocol for trifluoromethylquinolines can be guided by factors such as desired yield, reaction time, and available equipment. The following table summarizes quantitative data from representative experimental protocols.
| Protocol | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Polyphosphoric Acid (PPA) | None | 120-150 | 2-4 h | 75-85 |
| 2 | Acetic Acid (Microwave) | Acetic Acid | 160 | 5 min | ~90 |
| 3 | Potassium tert-butoxide | Toluene | Reflux | 2-6 h | 80-95 |
Experimental Protocols
The following section provides detailed, step-by-step procedures for the synthesis of trifluoromethylquinolines utilizing different catalytic systems.
Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis of 2-(Trifluoromethyl)-4-quinolone
This protocol describes the acid-catalyzed cyclization of an aniline derivative with a trifluoromethyl-containing β-ketoester to yield a 2-(trifluoromethyl)-4-quinolone.
Materials:
-
Substituted aniline (e.g., aniline, 1.0 equiv.)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv.)
-
Polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine the substituted aniline (1.0 equiv.) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv.).
-
Slowly add polyphosphoric acid to the reaction mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 120-150°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to approximately 80-90°C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(trifluoromethyl)-4-quinolone.
Protocol 2: Microwave-Assisted Synthesis of a Substituted 4-(Trifluoromethyl)quinoline
This method utilizes microwave irradiation to rapidly synthesize a substituted quinoline from a 2-aminoaryl ketone and a trifluoromethyl ketone in the presence of acetic acid.[1]
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone, 1.0 equiv.)
-
A ketone containing an α-methylene group and a trifluoromethyl group (e.g., 1,1,1-trifluoroacetone, 1.2 equiv.)
-
Glacial acetic acid
-
Microwave reactor
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 equiv.) and the trifluoromethyl ketone (1.2 equiv.).
-
Add glacial acetic acid to serve as both the catalyst and the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160°C for 5 minutes.[1]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired substituted 4-(trifluoromethyl)quinoline.
Protocol 3: Base-Catalyzed Synthesis of a 2-(Trifluoromethyl)quinoline
This protocol outlines a base-catalyzed intramolecular cyclization to form a 2-(trifluoromethyl)quinoline. This approach is particularly useful when the intermediate enamine is stable and readily prepared.
Materials:
-
Ethyl 3-(arylamino)-4,4,4-trifluorobut-2-enoate (1.0 equiv.)
-
Potassium tert-butoxide (1.2 equiv.)
-
Anhydrous toluene
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the ethyl 3-(arylamino)-4,4,4-trifluorobut-2-enoate in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium tert-butoxide portion-wise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-(trifluoromethyl)quinoline.
Mandatory Visualization
The following diagrams illustrate the general workflow and mechanism of the Friedländer synthesis.
References
Application Notes and Protocols: Suzuki Cross-Coupling Reactions of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, and the presence of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The fluorine and chlorine substituents on the quinoline ring provide distinct handles for further functionalization.
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures which are prevalent in pharmaceuticals.[2] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide.[3]
These application notes provide a detailed guide for utilizing this compound in Suzuki cross-coupling reactions. While chloroquinolines are known to be less reactive than their bromo or iodo counterparts (reactivity order: I > Br > Cl), successful coupling can be achieved with the appropriate choice of catalyst, ligand, base, and reaction conditions.[4]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The choice of palladium catalyst and ligand is critical, especially for less reactive chloroquinolines.[4] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond.[4]
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Buchwald-Hartwig amination stands as a powerful and versatile methodology for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis.[1] This reaction has found extensive application in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its broad substrate scope and functional group tolerance.[2] These application notes provide a detailed protocol and guidance for the successful amination of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, an electron-deficient heterocyclic halide of significant interest in medicinal chemistry and drug discovery. The presence of the fluorine and trifluoromethyl substituents renders the quinoline core highly electron-deficient, influencing its reactivity in cross-coupling reactions.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cross-coupling reaction between the chloroquinoline and a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle, a well-established mechanism in cross-coupling chemistry, involves the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-chlorine bond of the quinoline, forming a palladium(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine substrate coordinates to the palladium(II) center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium-amido complex, regenerating the active palladium(0) catalyst.[1]
The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivities in this transformation, particularly with an electron-deficient substrate such as this compound. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[3]
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the palladium-catalyzed amination of a closely related substrate, 2-(aryl/heteroaryl)-6-bromo-4-(trifluoromethyl)quinolines, which can serve as a strong starting point for the amination of this compound.[4]
Table 1: Amination with Secondary Amines [4]
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (5) | Xantphos (10) | NaOt-Bu (2.0) | Toluene | 110 | 12 | 88 |
| 2 | Pyrrolidine | Pd₂(dba)₃ (5) | Xantphos (10) | NaOt-Bu (2.0) | Toluene | 110 | 12 | 85 |
| 3 | Piperidine | Pd₂(dba)₃ (5) | Xantphos (10) | NaOt-Bu (2.0) | Toluene | 110 | 12 | 82 |
| 4 | N-Methylaniline | Pd₂(dba)₃ (5) | Xantphos (10) | NaOt-Bu (2.0) | Toluene | 110 | 12 | 75 |
Table 2: Amination with Primary Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 78 |
| 2 | p-Toluidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 81 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 72 |
| 4 | n-Butylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 90 | 16 | 65 |
Note: The data in these tables are based on analogous reactions and should be considered as a starting point for optimization for the specific substrate this compound.
Experimental Protocols
General Considerations
The palladium-catalyzed amination is an air- and moisture-sensitive reaction. It is crucial to perform all manipulations under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.
Protocol 1: General Procedure for the Amination of this compound with Secondary Amines
This protocol is adapted from procedures for the amination of similar heteroaryl chlorides.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, pyrrolidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.025 mmol, 5 mol%), Xantphos (0.05 mmol, 10 mol%), and sodium tert-butoxide (1.0 mmol, 2.0 equiv.).
-
Add anhydrous toluene (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (0.5 mmol, 1.0 equiv.) and the secondary amine (0.6 mmol, 1.2 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-substituted-6-fluoro-2-(trifluoromethyl)quinolin-4-amine.
Protocol 2: General Procedure for the Amination of this compound with Primary Amines
This protocol is based on established methods for the amination of heteroaryl halides with primary amines.[3]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous dioxane or toluene
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 2 mol%) and BINAP (0.015 mmol, 3 mol%) to a dry Schlenk tube.
-
Add anhydrous dioxane or toluene (5 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
-
Add this compound (0.5 mmol, 1.0 equiv.), the primary amine (0.6 mmol, 1.2 equiv.), and the base (Cs₂CO₃ or K₃PO₄, 1.0 mmol, 2.0 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline via Optimized Recrystallization
Abstract
This application note details a robust protocol for the purification of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical and agrochemical research, using the recrystallization technique. The described methodology consistently yields a product with high purity, suitable for downstream applications in drug development and materials science. This document provides a step-by-step experimental procedure, guidelines for solvent selection, and expected outcomes, offering a reliable method for researchers and scientists.
Introduction
This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The purity of this compound is paramount for the synthesis of bioactive molecules and for obtaining reliable biological data. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2][3] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. This protocol outlines an optimized recrystallization procedure for obtaining high-purity this compound.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, chloroform)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Experimental Protocol
Solvent Selection
Screening Procedure:
-
Place approximately 10-20 mg of the crude compound into several test tubes.
-
Add a small amount (0.5-1.0 mL) of a candidate solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath.
-
A suitable solvent will show the formation of a significant amount of crystalline precipitate upon cooling.
For this protocol, a mixed solvent system of isopropanol and water was found to be effective.
Recrystallization Procedure
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10 mL of isopropanol. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol/water (e.g., 1:1 v/v) to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature below the compound's melting point (Melting Point: 78 to 81°C[4]).
Data Presentation
The effectiveness of the recrystallization protocol is evaluated by comparing the purity and melting point of the this compound before and after the procedure.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Melting Point | 75-79 °C | 79-81 °C |
| Yield | N/A | Typically 80-90% |
| Appearance | Off-white to light yellow powder | White crystalline solid |
Experimental Workflow
Caption: A generalized workflow for the purification of this compound by recrystallization.
Conclusion
The described recrystallization protocol provides an effective and reproducible method for the purification of this compound. This procedure yields a high-purity product with a sharp melting point, making it suitable for demanding applications in research and development. The use of a mixed solvent system and controlled cooling are key to achieving high recovery of the purified compound. This application note serves as a valuable resource for scientists and researchers working with this and structurally related compounds.
References
Application Note: Purifying Fluorinated Quinoline Derivatives with Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The introduction of fluorine atoms into the quinoline structure can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the purification of fluorinated quinoline derivatives is a critical step in their synthesis and development. This document provides detailed application notes and protocols for the successful purification of these compounds using column chromatography, addressing common challenges and offering robust solutions.
1. Purification Strategy Overview
The primary challenge in purifying quinoline derivatives by silica gel column chromatography stems from the basicity of the quinoline nitrogen. This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, which can cause several issues:
-
Peak Tailing/Streaking: Strong, non-ideal interactions result in broad, asymmetrical peaks, leading to poor separation.[3]
-
Irreversible Adsorption: The compound may bind too strongly to the column, resulting in low recovery.
-
Decomposition: Sensitive quinoline derivatives can degrade on the acidic stationary phase.[3]
To overcome these challenges, a systematic approach to method development is crucial, focusing on the appropriate selection of the stationary and mobile phases. The most common techniques are Normal-Phase Chromatography (NPC) and Reversed-Phase Chromatography (RPC).
Key Parameters for Method Development
Stationary Phase Selection
The choice of stationary phase is critical for achieving successful separation.
-
Silica Gel (SiO₂): The most common and cost-effective stationary phase for normal-phase chromatography.[4][5] For basic compounds like fluorinated quinolines, deactivated silica is highly recommended to prevent the issues mentioned above.[3] Deactivation is typically achieved by incorporating a basic modifier into the mobile phase.[3]
-
Alumina (Al₂O₃): A good alternative to silica gel for purifying basic compounds.[3] Neutral or basic alumina can be used depending on the specific properties of the derivative.[3]
-
Reversed-Phase Silica (C18 or C8): Used in High-Performance Liquid Chromatography (HPLC) and sometimes for flash chromatography of less polar compounds.[3][6] Separation is based on hydrophobic interactions.[7]
-
Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These phases offer alternative selectivity compared to traditional C18 columns and can be particularly effective for separating fluorinated analytes or positional isomers due to unique interactions like π-π, dipole, and charge-transfer.[8][9]
Mobile Phase (Eluent) Selection
The mobile phase carries the sample through the column and its composition determines the separation efficiency.
-
TLC Analysis: Thin-Layer Chromatography (TLC) is the first step to determine a suitable solvent system. An ideal system provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4][5]
-
Normal-Phase Eluents: Typically consist of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, acetone, dichloromethane).[4] The polarity is gradually increased to elute compounds with higher affinity for the stationary phase.
-
Basic Modifiers: For quinoline derivatives, adding a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine to the eluent is crucial when using silica gel.[3] This deactivates the acidic silanol groups, improving peak shape and preventing decomposition.[3]
-
Reversed-Phase Eluents: Typically a mixture of water (often with a buffer or acid like TFA) and an organic solvent such as acetonitrile or methanol.[6][10] Ion-pair reagents may be added to improve the peak shape of basic compounds.[6]
Data Presentation: Typical Purification Conditions
The following table summarizes illustrative conditions for the column chromatography of various fluorinated quinoline derivatives, based on established protocols for related compounds.
| Compound Class | Stationary Phase | Mobile Phase / Eluent System | Modifier | Typical Purity/Yield | Reference |
| Nitro-Fluoroquinolines | Silica Gel (60-120 mesh) | Hexane / Ethyl Acetate (Gradient) | 1% Triethylamine (NEt₃) | >95% Purity, 70-85% Yield | [3][4] |
| Amino-Fluoroquinolines | Amine-Functionalized or Deactivated Silica Gel | Dichloromethane / Methanol (Gradient) | 1-2% Triethylamine (NEt₃) | >99% Purity, 80-90% Yield | [3][11] |
| Hydroxy-Fluoroquinolines | Silica Gel | Ethyl Acetate / Hexane (Gradient) | 0.5% Acetic Acid (if acidic) | >95% Purity, Variable Yield | [12] |
| Fluoroquinoline Carboxylic Esters | Silica Gel | Petroleum Ether / Ethyl Acetate (Gradient) | None (if non-basic) | >98% Purity, 50-60% Yield | [13] |
| General Fluoroquinolones (HPLC) | Reversed-Phase C18 | Acetonitrile / Water with Buffer (pH 3.0) | Ion-Pair Reagent (e.g., TEA) | Analytical Scale | [6][14] |
| Isomer Separation | Pentafluorophenyl (PFP) Phase | Acetonitrile / Water | Formic or Acetic Acid | Analytical / Prep-HPLC | [9] |
Note: This data is illustrative and may vary depending on the specific substrate, impurities, and experimental scale.[11]
Experimental Protocols
Protocol 1: General Purification via Normal-Phase Chromatography
This protocol describes a standard procedure for purifying a fluorinated quinoline derivative on a gram scale using deactivated silica gel.
1. Solvent System Selection (TLC): a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., start with 10% ethyl acetate in hexanes). d. Add 1% triethylamine to the developing solvent to mimic column conditions.[3] e. Identify a solvent system that gives the target compound an Rf value of ~0.2-0.4 and good separation from impurities.
2. Column Preparation: a. Select a glass column of appropriate size (a stationary phase weight of 50-100 times the crude product weight is common).[5] b. Prepare the eluent identified by TLC, ensuring it contains 1% triethylamine. c. In a beaker, create a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase.[4] d. Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure. Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.
3. Sample Loading: a. Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4] b. Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully pipette it onto the top of the column bed.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Begin elution, collecting the eluent in fractions (e.g., test tubes or flasks). c. If a gradient elution is needed, gradually increase the proportion of the more polar solvent. d. Monitor the separation by collecting small spots from the fractions and running TLC plates.
5. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator to yield the purified fluorinated quinoline derivative.
Visualized Workflows and Logic
// Node attributes node [shape=box, style="filled", fontname="Roboto", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [fontname="Roboto", color="#4285F4", penwidth=1.5];
// Nodes Crude [label="Crude Fluorinated\nQuinoline Derivative"]; TLC [label="1. TLC Analysis\n(Hexane/EtOAc + 1% NEt₃)"]; Select [label="2. Select Conditions\n(Rf ≈ 0.2-0.4)"]; Prepare [label="3. Prepare Column\n(Slurry Pack Deactivated Silica)"]; Load [label="4. Load Sample\n(Dry Loading Preferred)"]; Elute [label="5. Elute with Mobile Phase\n(Gradient or Isocratic)"]; Collect [label="6. Collect & Analyze Fractions\n(via TLC)"]; Combine [label="7. Combine Pure Fractions\n& Evaporate Solvent"]; Pure [label="Pure Product (>98%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges (workflow) Crude -> TLC -> Select -> Prepare -> Load -> Elute -> Collect -> Combine -> Pure; } caption: General Purification Workflow.
// Node attributes node [shape=box, style="filled", fontname="Roboto", penwidth=1.5]; edge [fontname="Roboto", penwidth=1.5];
// Nodes Problem [label="Observed Problem", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Decomposition [label="Decomposition on Column", fillcolor="#F1F3F4", fontcolor="#202124"]; Streaking [label="Peak Streaking / Tailing", fillcolor="#F1F3F4", fontcolor="#202124"];
Cause [label="Likely Cause:\nAcidic Silanol Sites on Silica", fillcolor="#FBBC05", fontcolor="#202124"];
Solution1 [label="Solution 1:\nAdd Basic Modifier (1% NEt₃)\nto Eluent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution 2:\nUse Alternative Stationary Phase\n(e.g., Alumina, C18)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution 3:\nRun Column Quickly\n& at Low Temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> {Decomposition, Streaking} [color="#EA4335"]; {Decomposition, Streaking} -> Cause [color="#5F6368"]; Cause -> {Solution1, Solution2, Solution3} [color="#4285F4"]; } caption: Troubleshooting Common Purification Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rroij.com [rroij.com]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nacalai.com [nacalai.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Ionic liquids as mobile phase additives for the high-performance liquid chromatographic analysis of fluoroquinolone antibiotics in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. Its derivatives are particularly prominent as kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The strategic functionalization of the quinoline ring allows for the precise tuning of a molecule's affinity and selectivity for the ATP-binding site of specific kinases.
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a highly versatile and promising building block for the synthesis of novel kinase inhibitors. The presence of a trifluoromethyl group at the 2-position can enhance metabolic stability and binding affinity. The fluorine atom at the 6-position offers a potential site for hydrogen bonding or can be used to modulate the electronic properties of the molecule. The chlorine atom at the 4-position is the key reactive handle, enabling the introduction of various substituents through nucleophilic aromatic substitution or cross-coupling reactions. This allows for the exploration of diverse chemical space in the quest for potent and selective kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential kinase inhibitors, based on established methodologies for analogous quinoline derivatives.
Key Applications in Kinase Inhibitor Synthesis
This compound serves as a critical intermediate for the synthesis of a variety of kinase inhibitor scaffolds. The primary transformations involve the displacement of the 4-chloro group to introduce moieties that can interact with the hinge region of the kinase active site.
Synthesis of 4-Anilinoquinoline Derivatives
The 4-anilinoquinoline scaffold is a well-established pharmacophore found in numerous potent kinase inhibitors, including inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others. The synthesis of these derivatives is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction between this compound and a substituted aniline.
Synthesis of 4-Amino- and 4-Oxy-quinoline Derivatives
Beyond anilines, the 4-chloro group can be displaced by a wide range of aliphatic amines, alcohols, and phenols to generate further diversity. These substituents can be tailored to interact with specific residues in the kinase active site or to improve the physicochemical properties of the final compound.
C-C Bond Formation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful method for introducing aryl, heteroaryl, or alkyl groups at the 4-position of the quinoline core. This strategy allows for the construction of more complex molecular architectures and the exploration of different binding modes within the kinase domain.
Data Presentation
While specific quantitative data for kinase inhibitors derived directly from this compound is not available in the public domain, the following table presents representative data for structurally related 4-anilinoquinoline kinase inhibitors to illustrate the potential potency that can be achieved with this scaffold.
| Compound ID | Quinoline Core | R1 (Position 4) | Target Kinase | IC50 (nM) | Reference |
| A | 6,7-dimethoxyquinoline | 4-(2-fluorophenoxy)aniline | c-Met | 1.1 | [1] |
| B | 7-fluoroquinoline | 3-chloro-4-fluoroaniline | EGFR | Not specified, but active | [2] |
| C | 8-methoxyquinoline | 3-ethynylaniline | EGFR | Not specified, but active | [2] |
Experimental Protocols
The following are detailed, generalized protocols for the key synthetic transformations of this compound. Researchers should note that optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: Synthesis of 4-Anilino-6-fluoro-2-(trifluoromethyl)quinoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 4-anilinoquinoline derivatives, which are common scaffolds for kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 - 1.5 eq)
-
Base (e.g., K2CO3, Cs2CO3, or DIPEA) (2.0 - 3.0 eq)
-
Solvent (e.g., DMF, DMSO, Dioxane, or 2-Propanol)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound and the substituted aniline.
-
Add the solvent and the base to the flask.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to a temperature between 80 °C and 140 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a suitable solvent (e.g., water, then a cold organic solvent), and dry under vacuum.
-
If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Expected Yield: 60-95%
Protocol 2: Synthesis of 4-Aryl-6-fluoro-2-(trifluoromethyl)quinoline Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 4-position of the quinoline ring.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-10 mol%)
-
Base (e.g., Na2CO3, K2CO3, Cs2CO3) (2.0 - 4.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or sealed tube, combine this compound, the arylboronic acid (or ester), the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 50-90%
Mandatory Visualizations
Signaling Pathway Diagram
Caption: A generalized kinase signaling pathway and the inhibitory action of a potential inhibitor.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation and evaluation of kinase inhibitors.
Logical Relationship Diagram
Caption: The logical relationship between the starting material's features and synthetic outcomes.
References
- 1. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 6-(difluoro(6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis and evaluation of novel antimicrobial agents derived from the versatile starting material, 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline. This document outlines detailed protocols for the chemical modification of this scaffold, methodologies for assessing antimicrobial efficacy and cytotoxicity, and insights into the potential mechanisms of action.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The starting material, this compound, offers a unique combination of reactive sites and electron-withdrawing groups, making it an attractive candidate for the development of new antimicrobial agents with potentially novel mechanisms of action or improved activity against resistant strains. The chloro group at the 4-position is amenable to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of diverse functionalities. The fluorine atom at the 6-position and the trifluoromethyl group at the 2-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for antimicrobial activity.
Synthesis of Novel Derivatives
The primary route for derivatization of this compound involves the displacement of the C4-chloro substituent. This can be achieved through various synthetic methodologies, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinoline ring, enhanced by the fluorine and trifluoromethyl substituents, facilitates the SNAr reaction at the C4-position with a variety of nucleophiles.
Protocol 2.1.1: Synthesis of 4-Amino-6-fluoro-2-(trifluoromethyl)quinoline Derivatives
This protocol describes the general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, Ethanol, or n-Butanol)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 - 3.0 equivalents, if necessary)
-
Round-bottom flask or sealed tube
-
Stirring apparatus and heating mantle/oil bath
-
Standard work-up and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1 - 1.5 eq) and the base (if required).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-fluoro-2-(trifluoromethyl)quinoline derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, offer powerful methods for the formation of C-C and C-N bonds, respectively, at the C4-position.
Protocol 2.2.1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-fluoro-2-(trifluoromethyl)quinoline Derivatives
This protocol outlines a general method for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Degassed solvent system (e.g., 1,4-Dioxane/water, Toluene/water)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the palladium catalyst (0.02 - 0.05 eq), and the base (2.0 - 3.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the vessel via syringe.
-
Heat the reaction mixture under an inert atmosphere at a temperature between 80 °C and 110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 4-aryl-6-fluoro-2-(trifluoromethyl)quinoline derivative.
Antimicrobial Activity Assessment
The antimicrobial efficacy of the synthesized derivatives should be evaluated to determine their potential as therapeutic agents. The primary assays used are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol 3.1.1: Broth Microdilution MIC Assay
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or turbidity meter
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in the 96-well plates.
-
Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Protocol 3.2.1: MBC Determination
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% kill of the initial inoculum.
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of the synthesized compounds against mammalian cells to assess their therapeutic potential.
Protocol 4.1.1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Data Presentation
The following tables present illustrative antimicrobial and cytotoxicity data for quinoline derivatives. Note: This data is derived from published literature on compounds with similar structural features and is provided for exemplary purposes. Actual values for derivatives of this compound must be determined experimentally.
Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of Representative Quinolone Derivatives (µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) |
| Derivative A | 4 | 8 | 16 | >64 |
| Derivative B | 2 | 4 | 8 | 32 |
| Derivative C | 8 | 16 | 32 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | NA |
| Fluconazole | NA | NA | NA | 8 |
Table 2: Illustrative Cytotoxicity Data (IC₅₀ in µM) of Representative Quinolone Derivatives against a Mammalian Cell Line (e.g., HEK293)
| Compound ID | IC₅₀ (µM) |
| Derivative A | >100 |
| Derivative B | 55.2 |
| Derivative C | 78.9 |
| Doxorubicin | 1.2 |
Potential Mechanisms of Action
The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to cell death.[2]
Derivatives of this compound may also exert their antimicrobial effects through this established mechanism. However, the unique substitution pattern could lead to alternative or additional mechanisms, such as:
-
Disruption of membrane potential: Some quinoline derivatives have been shown to interfere with the bacterial cell membrane, leading to depolarization and cell death.
-
Inhibition of other essential enzymes: The novel derivatives could potentially inhibit other vital bacterial enzymes involved in metabolic pathways.
-
Induction of oxidative stress: Some antimicrobial agents can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to damage of cellular components and ultimately cell death.[3]
Further studies, such as enzyme inhibition assays, membrane potential assays, and ROS detection assays, would be necessary to elucidate the precise mechanism of action of novel derivatives.
Visualizations
Caption: Experimental workflow for developing novel antimicrobial agents.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Inhibition of DNA Gyrase by Fluoroquinolones.
References
Application Notes and Protocols: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline for Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline as a versatile building block in the synthesis of novel fluorescent probes for bioimaging. The unique electronic properties conferred by the trifluoromethyl and fluoro substituents make this quinoline scaffold an excellent starting point for the development of sensitive and specific probes for a variety of biological targets.
Introduction
This compound is a halogenated quinoline derivative that serves as a key intermediate in the synthesis of fluorescent dyes. The presence of a chloro group at the 4-position provides a reactive site for the introduction of various functionalities through cross-coupling reactions, enabling the construction of a diverse library of fluorescent probes. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom can enhance the photophysical properties and stability of the resulting fluorophores.
Principle of Fluorescent Probe Design
The general strategy for creating a fluorescent probe from this compound involves a modular design consisting of three key components:
-
Fluorophore: The 6-fluoro-2-(trifluoromethyl)quinoline core serves as the fluorescent reporter.
-
Linker: A chemical bridge that connects the fluorophore to the recognition moiety.
-
Recognition Moiety: A functional group designed to selectively interact with a specific analyte or biological target (e.g., an enzyme, a metal ion, or a specific cellular organelle).
This modular approach allows for the rational design of probes with tailored specificities and fluorescence responses (e.g., "turn-on" or ratiometric). A common and effective method for modifying the 4-chloro position is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a carbon-carbon bond with a wide range of boronic acids or esters.
Hypothetical Fluorescent Probe: Q-Probe 1
For the purpose of these application notes, we will describe the synthesis and application of a hypothetical fluorescent probe, Q-Probe 1 , designed for the detection of intracellular pH changes. Q-Probe 1 is synthesized from this compound via a Suzuki coupling reaction with a boronic acid derivative containing a pH-sensitive group, such as a phenol.
Structure of Q-Probe 1:
Caption: Synthetic workflow for Q-Probe 1.
Caption: Experimental workflow for live cell imaging.
Caption: pH sensing mechanism of Q-Probe 1.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. The functionalization of the quinoline ring is a key strategy for modulating the biological activity of these compounds. Specifically, nucleophilic aromatic substitution (SNAr) at the C4-position of 4-chloroquinolines provides a versatile and widely employed method for introducing diverse molecular fragments. This document offers detailed application notes and experimental protocols for conducting SNAr reactions on 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline , a substrate activated towards nucleophilic attack by the electron-withdrawing effects of the quinoline nitrogen and the trifluoromethyl group.
The protocols provided herein cover reactions with various nucleophiles and are adaptable for both conventional heating and microwave-assisted synthesis. These methodologies are intended to guide researchers in the synthesis of novel 4-substituted-6-fluoro-2-(trifluoromethyl)quinoline derivatives for applications in pharmaceutical and agrochemical research.
General Reaction Scheme
The nucleophilic aromatic substitution on this compound proceeds via the attack of a nucleophile at the electron-deficient C4 position, leading to the displacement of the chloride leaving group.
Caption: General scheme of the SNAr reaction.
Data Presentation: Nucleophilic Aromatic Substitution on Analogous 4-Chloroquinolines
Due to a lack of extensive published data specifically for this compound, the following table summarizes reaction conditions and outcomes for the nucleophilic substitution on structurally related 4-chloroquinoline derivatives. This data serves as a valuable reference for anticipating reaction parameters and potential yields.
| Starting Material | Nucleophile | Solvent | Base | Conditions | Yield (%) |
| 4,7-Dichloroquinoline | Butylamine | Neat | - | 120-130 °C, 6 h | High |
| 4-Chloro-6-bromo-2-phenylquinazoline | N-Methylaniline | THF/H₂O | - | Microwave, 100 °C, 20 min | 85 |
| 4-Chloro-6-fluoro-2-methylquinoline | Aliphatic amines | DMF | - | Reflux | 74-92 |
| 4-Chloro-6,7-dimethoxyquinoline | Substituted anilines | Isopropanol | - | Reflux, 5 h | Good |
| 4-Chloro-8-methylquinolin-2(1H)-one | Ethanethiol | Ethanol | NaOEt | Reflux, 4 h | High |
Experimental Protocols
The following protocols are generalized methodologies for the nucleophilic aromatic substitution on this compound. Optimization of reaction time, temperature, and stoichiometry of reagents may be necessary for specific nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (Conventional Heating)
This protocol is suitable for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine nucleophile (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Isopropanol, N,N-Dimethylformamide (DMF), or Dioxane)
-
Base (optional, e.g., Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA), 1.5 equivalents)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the chosen anhydrous solvent to dissolve the starting material.
-
Add the amine nucleophile (1.2 - 2.0 eq) and the base (if required).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Reaction with Amine Nucleophiles (Microwave-Assisted Synthesis)
This protocol offers a more rapid and often higher-yielding alternative to conventional heating.
Materials:
-
This compound
-
Amine nucleophile (1.5 equivalents)
-
Suitable solvent (e.g., DMF, N-Methyl-2-pyrrolidone (NMP), or solvent-free)
-
Microwave vial with a snap cap
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the desired amine (1.5 eq).
-
Add a suitable solvent if necessary. For many reactions, this can be performed solvent-free.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Reaction with Alcohol and Thiol Nucleophiles
This protocol is for the synthesis of 4-alkoxy- and 4-thio-6-fluoro-2-(trifluoromethyl)quinoline derivatives.
Materials:
-
This compound
-
Alcohol or Thiol nucleophile (1.5 equivalents)
-
Strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK), 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or thiol nucleophile (1.5 eq) and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the strong base (1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the corresponding alkoxide or thiolate.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for SNAr.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is a two-step synthesis. The first step typically involves the synthesis of the precursor, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, via the Gould-Jacobs reaction.[1][2] This intermediate is then chlorinated in the second step using a reagent such as phosphorus oxychloride (POCl₃) to yield the final product.[3][4]
Q2: What are the critical parameters affecting the yield in the Gould-Jacobs reaction for the synthesis of the hydroxyquinoline intermediate?
A2: The key parameters influencing the yield of the Gould-Jacobs reaction are reaction temperature, reaction time, and the purity of the starting materials. High temperatures are necessary for the cyclization step, but prolonged heating can lead to decomposition and the formation of tarry materials.[1] Microwave synthesis has been shown to improve yields and significantly reduce reaction times by allowing for rapid heating to high temperatures.[5]
Q3: What challenges might I encounter during the chlorination of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline with POCl₃?
A3: Common challenges include incomplete reaction, formation of byproducts, and difficulties in work-up and purification. The reaction is sensitive to moisture, so anhydrous conditions are crucial.[6] The high reactivity of POCl₃ can also lead to the formation of undesired chlorinated byproducts if the reaction temperature and time are not carefully controlled.[3] Work-up can be hazardous due to the exothermic reaction of excess POCl₃ with water.
Q4: How can I effectively purify the final product, this compound?
A4: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature should be chosen. Common solvents for similar compounds include ethanol, methanol, or mixtures like dichloromethane/hexane.[7] For column chromatography, a silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is often effective.[8][9]
Troubleshooting Guides
Part 1: Synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (Gould-Jacobs Reaction)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to no formation of the initial condensation product | Incomplete reaction due to low temperature or insufficient reaction time. | Ensure the reaction mixture reaches the required temperature for condensation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Decomposition of starting materials. | Use fresh, high-purity 4-fluoroaniline and ethyl trifluoroacetoacetate. | |
| Low yield of the cyclized hydroxyquinoline product | Cyclization temperature is too low or heating time is too short. | The cyclization step requires high temperatures, typically around 250°C.[1] Ensure the reaction is heated uniformly. |
| Formation of tarry byproducts. | This can be caused by excessively high temperatures or prolonged heating. Optimize the reaction time and temperature. Using a high-boiling inert solvent like Dowtherm A can help maintain a consistent temperature.[1] | |
| Product is an oil or difficult to crystallize | Presence of impurities or residual high-boiling solvent. | Purify the crude product using column chromatography. Ensure the high-boiling solvent is completely removed under high vacuum. Trituration with a non-polar solvent like hexane may induce crystallization.[1] |
Part 2: Chlorination of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | Ensure a sufficient excess of POCl₃ is used and that the reaction is heated at reflux for an adequate amount of time (typically 2-6 hours). Monitor the reaction by TLC.[3] |
| Hydrolysis of the product back to the starting material during work-up. | Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring to dissipate heat. Neutralize the acidic solution promptly with a base like sodium bicarbonate or sodium hydroxide solution.[6] | |
| Presence of moisture in the reaction. | Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the ingress of atmospheric moisture.[6] | |
| Formation of dark-colored impurities | Decomposition of starting material or product at high temperatures. | Avoid excessive heating. Ensure the reaction is maintained at a gentle reflux. |
| Side reactions due to impurities in the starting material. | Ensure the 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline intermediate is of high purity before proceeding with the chlorination step. | |
| Difficulties in isolating the product after work-up | Product remains dissolved in the aqueous layer. | Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). |
| Formation of an emulsion during extraction. | Addition of brine (saturated NaCl solution) can help to break up emulsions. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Gould-Jacobs Cyclization
| Entry | Heating Method | Temperature (°C) | Time | Yield of Cyclized Product (%) | Reference |
| 1 | Conventional | 250 | 30 min | ~30-40% (estimated for analogous reactions) | [1] |
| 2 | Microwave | 250 | 10 min | 1% (intermediate remains) | [10] |
| 3 | Microwave | 300 | 10 min | 37% | [10] |
| 4 | Microwave | 300 | 5 min | 47% | [10] |
Note: Yields are highly substrate-dependent and the provided data for microwave synthesis is for a model reaction and should be considered as a starting point for optimization.
Table 2: Chlorinating Agents for Hydroxyquinolines
| Reagent | Typical Conditions | Advantages | Disadvantages | Reference |
| Phosphorus Oxychloride (POCl₃) | Reflux, 2-6 h | Readily available, effective for many substrates. | Corrosive, moisture-sensitive, can require harsh conditions, challenging work-up. | [3] |
| POCl₃ / PCl₅ | Reflux, 2-8 h | Can be more effective for less reactive substrates. | Solid PCl₅ can be difficult to handle, generates HCl gas. | [6] |
| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF | Gaseous byproducts (SO₂, HCl) simplify purification. | Highly toxic and corrosive. | |
| Vilsmeier Reagent (POCl₃/DMF) | 80-90°C, 4-10 h | Milder conditions, can also introduce a formyl group if desired. | May lead to formylation as a side reaction. |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
This protocol is adapted from general procedures for the Gould-Jacobs reaction.[1][2]
Materials:
-
4-Fluoroaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Hexane or petroleum ether
Procedure:
-
In a round-bottom flask, combine 4-fluoroaniline (1.0 eq.) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.).
-
Heat the mixture at 100-120°C for 1-2 hours to form the intermediate enamine. Monitor the reaction by TLC.
-
To the crude intermediate, add a high-boiling solvent such as Dowtherm A.
-
Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes to effect cyclization. Monitor the disappearance of the intermediate by TLC.
-
Cool the reaction mixture to room temperature.
-
Add hexane or petroleum ether to precipitate the crude product.
-
Collect the solid by filtration and wash with cold hexane or petroleum ether.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Protocol 2: Synthesis of this compound
This protocol is adapted from general procedures for the chlorination of hydroxyquinolines.[3][11]
Materials:
-
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq.).
-
Carefully add an excess of phosphorus oxychloride (5-10 eq.).
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ablelab.eu [ablelab.eu]
- 11. mdpi.com [mdpi.com]
common side reactions in the Skraup synthesis of fluorinated quinolines and how to avoid them
Welcome to the technical support center for the Skraup synthesis of fluorinated quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this important synthetic transformation.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the Skraup synthesis of fluorinated quinolines, focusing on common side reactions and strategies for their mitigation.
Q1: My reaction is extremely exothermic and difficult to control. How can I manage this?
A1: The Skraup synthesis is notoriously exothermic. The high reactivity of fluorinated anilines can sometimes exacerbate this issue. To moderate the reaction, consider the following control measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to make the reaction less violent.[1][2] Boric acid can also be used as a moderating agent.[3]
-
Controlled Reagent Addition: Add concentrated sulfuric acid slowly and in portions, with efficient cooling (e.g., using an ice bath). This helps to dissipate the heat generated during the initial stages of the reaction.
-
Efficient Stirring: Ensure vigorous and constant stirring throughout the reaction to prevent the formation of localized hot spots.
Q2: I am observing significant tar formation, resulting in a low yield of my fluorinated quinoline. What causes this and how can I minimize it?
A2: Tar formation is a prevalent side reaction in the Skraup synthesis, arising from the polymerization of acrolein (formed in situ from glycerol) and other reactive intermediates under the harsh acidic and oxidizing conditions.[4] To minimize tarring:
-
Optimize Reaction Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the temperature should be carefully controlled during the exothermic phase.
-
Moderator Addition: As with controlling the exothermicity, ferrous sulfate can also help reduce charring and tar formation.
-
Purification: The crude product is often obtained as a dark, tarry residue. Purification via steam distillation is a common and effective method to isolate the fluorinated quinoline from the tar.
Q3: I have observed the formation of an unexpected regioisomer. How can I control the regioselectivity of the cyclization?
A3: The regiochemical outcome of the Skraup synthesis can be unpredictable, especially when using meta-substituted anilines.[5] The fluorine atom's position on the aniline ring will direct the cyclization.
-
Starting Material Choice: For ortho- and para-fluoroanilines, the regiochemical outcome is generally unambiguous. However, with meta-fluoroanilines, a mixture of 5-fluoro- and 7-fluoroquinolines can be expected. The electronic effects of the fluorine substituent influence the nucleophilicity of the ortho positions, directing the cyclization.
-
Reaction Conditions: While the Skraup synthesis is not renowned for its regiocontrol with meta-substituted substrates, modern variations of quinoline synthesis may offer better selectivity. For critical applications requiring a single regioisomer, exploring alternative named reactions for quinoline synthesis might be necessary.
Q4: My product analysis indicates the loss of a fluorine atom. Is this a known side reaction?
A4: Yes, under certain conditions, an unexpected electrophilic substitution of a fluorine atom can occur. In the synthesis of a polyfluorinated benzo[f]quinoline, the expected cyclization at an unsubstituted ortho position did not occur. Instead, the reaction proceeded via an electrophilic substitution of a fluorine atom.[4]
-
Proposed Mechanism: This side reaction is thought to proceed through the standard conjugate addition of the fluoroaniline to acrolein, followed by cyclization involving the attack of the aromatic ring on the carbonyl group. Subsequent tautomerization and loss of hydrogen fluoride (HF) leads to the rearomatized product lacking a fluorine atom.
-
Avoidance Strategies: This side reaction appears to be more prevalent with highly fluorinated and sterically hindered substrates. If you suspect this is occurring, carefully analyze your product mixture for the presence of the defluorinated quinoline. Modifying the reaction conditions, such as using a milder acid or lower temperatures, may help to suppress this pathway, although this is an area of ongoing research.
Data Presentation
The following table summarizes the yields of substituted quinolines obtained via a microwave-assisted Skraup synthesis, providing a comparison for different aniline precursors.
| Starting Aniline | Oxidizing Agent | Acid Catalyst | Reaction Conditions | Yield (%) | Reference |
| 4-Fluoroaniline | None | Sulfuric Acid | Microwave (200°C, 15 min) | 50 | [6] |
| 4-Chloroaniline | None | Sulfuric Acid | Microwave (200°C, 15 min) | 46 | [6] |
| 4-Methylaniline | None | Sulfuric Acid | Microwave (200°C, 15 min) | 49 | [6] |
| 4-Isopropylaniline | None | Sulfuric Acid | Microwave (200°C, 15 min) | 63 | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Skraup Synthesis of a Monofluorinated Quinoline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Fluorinated aniline (e.g., 4-fluoroaniline)
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (for workup)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add the fluorinated aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.
-
With vigorous stirring and external cooling (ice bath), slowly add the concentrated sulfuric acid to the mixture.
-
After the addition is complete, gently heat the reaction mixture in a fume hood. The reaction is exothermic and may become vigorous. If necessary, remove the heat source until the reaction subsides.
-
Once the initial exothermic phase has passed, continue heating the mixture at a controlled temperature (e.g., 140-150°C) for several hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude fluorinated quinoline.
-
Separate the organic layer from the distillate and extract the aqueous layer with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the Skraup synthesis of fluorinated quinolines.
Caption: A generalized experimental workflow for the Skraup synthesis of fluorinated quinolines.
References
troubleshooting low conversion in Suzuki coupling with 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion in Suzuki coupling reactions with the challenging substrate, 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom, combined with the relatively inert C-Cl bond, often necessitates careful reaction optimization.
Troubleshooting Guide: Low Conversion
Issue: The Suzuki coupling reaction of this compound with my boronic acid/ester results in low yield of the desired product.
Below is a systematic guide to troubleshoot this common issue. The questions are designed to identify the root cause of the low conversion and provide actionable solutions.
Question 1: Have you verified the quality and stability of your reagents?
Poor reagent quality is a frequent cause of low yields in Suzuki couplings.[1]
-
Boronic Acid/Ester Integrity: Boronic acids, particularly heteroaryl boronic acids, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen.[2][3] They can also form unreactive cyclic anhydrides (boroxines).[1]
-
Catalyst Activity: The palladium catalyst, whether a Pd(0) or Pd(II) precatalyst, can be deactivated by exposure to oxygen or impurities.[4] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[1]
-
Base and Solvent Quality: The base should be anhydrous (if required by the protocol), and the solvent must be thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[3][5]
-
Recommendation: Use a freshly opened bottle of anhydrous base or dry it before use. Degas solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[3]
-
Question 2: Is your catalyst and ligand system optimized for a challenging chloroquinoline substrate?
The choice of palladium catalyst and ligand is critical for activating the less reactive C-Cl bond in this compound.[2] Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Catalyst and Ligand Selection: Electron-deficient aryl chlorides require highly active catalyst systems.
-
Recommendation: Screen a panel of catalysts and ligands. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[2] Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with these ligands.[2] Air-stable precatalysts that incorporate these ligands are also excellent choices.[6]
-
Question 3: Are your base and solvent choices appropriate for this reaction?
The base activates the boronic acid for transmetalation, and the solvent influences catalyst activity and substrate solubility.[2][7][8]
-
Base Selection: The strength and type of base can significantly impact the reaction outcome.
-
Solvent System: The solvent must solubilize all reactants and not interfere with the catalytic cycle.
-
Recommendation: Common solvents for Suzuki couplings include dioxane, THF, toluene, and DMF, often in aqueous mixtures.[2][3] For your specific substrate, which is likely to be highly organic-soluble, a solvent system like dioxane/water or toluene/water is a good starting point.[3] Ensure the solvent is thoroughly degassed.
-
Question 4: Are the reaction temperature and time sufficient?
Inadequate temperature or reaction time can lead to an incomplete reaction.
-
Reaction Temperature: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step and typically requires elevated temperatures.[10]
-
Recommendation: While some highly active catalysts can work at lower temperatures, heating is usually necessary for aryl chlorides, typically in the range of 80-120 °C.[2] If you suspect catalyst decomposition at high temperatures, you could try a lower temperature for a longer duration.[3] Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[2]
-
-
Reaction Time: The reaction may simply not have reached completion.
-
Recommendation: Monitor the reaction progress by a suitable technique like TLC, LC-MS, or GC-MS.[9] Continue the reaction until the starting material is consumed.
-
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting low conversion.
Caption: A stepwise workflow for troubleshooting low conversion in the Suzuki coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a difficult substrate for Suzuki coupling? A: Chloroquinolines are generally the least reactive among haloquinolines (I > Br > Cl) for Suzuki coupling due to the strong C-Cl bond.[2] The presence of two electron-withdrawing groups (fluoro and trifluoromethyl) on the quinoline ring further modifies the electronic properties of the substrate, which can influence the oxidative addition step. These factors necessitate the use of highly active catalyst systems.[2]
Q2: My reaction is producing significant amounts of dehalogenated starting material and homocoupled boronic acid. How can I minimize these side products? A: Dehalogenation (replacement of chlorine with hydrogen) can occur as a side reaction. This can be influenced by the choice of base and solvent.[2] Screening different bases and ensuring anhydrous conditions (if appropriate) may help.[2] Homocoupling of the boronic acid is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[1][2] To mitigate this, ensure your reaction mixture and solvents are thoroughly degassed with an inert gas.[2] Using a direct Pd(0) source or a highly efficient precatalyst can also be beneficial.[1]
Q3: I suspect my boronic acid is decomposing. What are my options? A: Instability of boronic acids, especially heteroaryl ones, is a common reason for low yields due to side reactions like protodeboronation.[2][3] To address this, you can use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][3] These are generally more robust and less prone to decomposition under the reaction conditions.
Q4: Can I use microwave heating for this reaction? A: Yes, microwave irradiation can be a very effective tool for accelerating Suzuki coupling reactions, especially for challenging substrates.[2] It can often reduce reaction times from hours to minutes and improve yields by minimizing thermal decomposition of reagents and catalysts.
Data Summary Tables
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) |
| Palladium Source | Pd(dppf)Cl₂ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) |
| Ligand | None | XPhos (4 mol%) |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (3 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) |
| Temperature | 80 °C | 110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Table 2: Troubleshooting Guide Summary
| Symptom | Potential Cause | Recommended Action |
| No reaction | Inactive catalyst | Use fresh catalyst; test with a known reaction.[1] |
| Low temperature | Increase temperature to 80-120 °C.[2] | |
| Low conversion | Ineffective catalyst/ligand | Screen bulky, electron-rich ligands (e.g., XPhos, SPhos).[2] |
| Inappropriate base | Screen stronger bases like K₃PO₄ or Cs₂CO₃.[2] | |
| Dehalogenation | Base/solvent mediated | Screen alternative bases; ensure anhydrous conditions if applicable.[2] |
| Homocoupling | Oxygen in the system | Thoroughly degas all solvents and the reaction mixture.[2] |
| Protodeboronation | Unstable boronic acid | Use a more stable boronic ester (e.g., pinacol ester).[2] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst/Ligand and Base Screening
This protocol is designed for a small-scale screening experiment in parallel reaction vials.
-
Preparation: In an array of reaction vials equipped with stir bars, add this compound (1.0 equiv).
-
Catalyst/Ligand Addition: To each designated vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Reagent Addition: Add the boronic acid or ester (1.2-1.5 equiv) and the base (2.0-3.0 equiv) to each vial.
-
Inert Atmosphere: Seal the vials with septa, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 2, 6, 12 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.
-
Work-up (for successful reactions): Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
optimizing reaction conditions for the synthesis of 4-aminoquinoline derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-aminoquinoline derivatives.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
-
Question: I am performing a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and an amine, but I am observing very low or no formation of the desired 4-aminoquinoline product. What are the likely causes and how can I improve the yield?
-
Answer: Low yields in SNAr reactions for 4-aminoquinoline synthesis are a common issue. Consider the following factors and optimization strategies:
-
Inadequate Reaction Conditions: The direct coupling of 4-chloroquinolines with amines often requires forcing conditions, such as high temperatures (frequently above 120°C) and extended reaction times (sometimes exceeding 24 hours).[1][2] For less reactive amines, such as anilines, even more stringent conditions may be necessary.[3]
-
Solvent Choice: The polarity and boiling point of the solvent are critical. While alcohols and DMF are commonly used for conventional heating, DMSO has been shown to be superior for microwave-assisted synthesis, leading to good to excellent yields (80-95%) in shorter reaction times (20-30 minutes).[1][2] For certain metal-catalyzed reactions, toluene can be an effective solvent.
-
Base Selection: The choice of base is highly dependent on the amine nucleophile.
-
Catalyst (for less reactive amines): For challenging nucleophiles like anilines, the addition of a catalytic amount of a Brønsted acid (e.g., hydrochloric acid) or a Lewis acid can significantly improve yields.[1][2] However, this is not suitable for alkylamines which can be protonated by the acid.[1][2]
-
Microwave Irradiation: This technique can dramatically accelerate the reaction and improve yields. Temperatures between 140°C and 180°C for 20-30 minutes in DMSO are often effective.[1][2]
-
Issue 2: Formation of Bis-quinoline Side Product
-
Question: I am using a diamine as a nucleophile and observing a significant amount of a bis-quinoline side product, where two quinoline units are attached to the same diamine. How can I favor the formation of the desired mono-substituted product?
-
Answer: The formation of a bis-quinoline is a common side reaction when using diamines. To minimize this, a large excess of the diamine should be used. This stoichiometric imbalance shifts the reaction equilibrium towards the mono-substituted product.
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my 4-aminoquinoline derivative. What are some common purification challenges and their solutions?
-
Answer: Purification can be challenging due to the properties of the reactants and products. Here are some common issues and solutions:
-
Removing Excess High-Boiling Point Amine: If a high-boiling point amine was used in excess, it can be difficult to remove by simple evaporation. Consider the following:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl) to protonate the excess amine and extract it into the aqueous layer. The desired product may also be protonated, so be sure to check its solubility.
-
Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with an appropriate solvent system (e.g., ethyl acetate/hexane with a few drops of triethylamine to prevent streaking) can effectively separate the product from the excess amine.[4]
-
-
Separating Product from Insoluble Tars: High-temperature reactions can sometimes lead to the formation of tarry byproducts. Allowing the reaction mixture to cool and then triturating with a suitable solvent can help precipitate the desired product, leaving the tars behind.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-aminoquinoline derivatives.
-
Question 1: What is the most common and straightforward method for synthesizing 4-aminoquinolines?
-
Answer: The most prevalent method is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline with a primary or secondary amine.[3] The electron-withdrawing nature of the quinoline ring system activates the 4-position for nucleophilic attack, making this a generally effective strategy.[3]
-
-
Question 2: Are there alternative synthetic routes to 4-aminoquinolines besides the SNAr reaction?
-
Answer: Yes, several other methods exist, which can be advantageous for accessing more complex or highly substituted derivatives. These include:
-
Palladium-Catalyzed Reactions:
-
Buchwald-Hartwig Amination: This cross-coupling reaction can be used for the amination of 4-chloroquinolines.[1][2]
-
Dehydrogenative Aromatization: 4-aminoquinolines can be synthesized from 2,3-dihydroquinolin-4(1H)-ones and amines using a palladium catalyst with an oxidant.[1][2]
-
Multicomponent Domino Reactions: Palladium catalysis can facilitate tandem reactions to build the 4-aminoquinoline scaffold in a single pot.[1][2]
-
-
Copper-Catalyzed Reactions: Copper catalysts are employed in various annulation strategies to construct the quinoline ring system with the amino group at the 4-position.[1][2]
-
Rearrangement Reactions: Certain precursor molecules can undergo rearrangement to form the 4-aminoquinoline core.[1][2]
-
-
-
Question 3: What are the key parameters to consider when optimizing a 4-aminoquinoline synthesis?
-
Answer: The key parameters to optimize are the choice of solvent, base, reaction temperature, and reaction time. The nature of the amine nucleophile also plays a crucial role in determining the optimal conditions.[3] Microwave irradiation is another important factor to consider for accelerating reactions and improving yields.[3]
-
-
Question 4: Can I use anilines as nucleophiles in SNAr reactions with 4-chloroquinolines?
-
Answer: Yes, anilines can be used as nucleophiles, but they are generally less reactive than aliphatic amines.[3] Reactions with anilines often require more forcing conditions, such as higher temperatures, or the use of a Brønsted or Lewis acid catalyst to achieve good yields.[3] Poor yields are often observed when using anilines under standard conditions.[1]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for SNAr Synthesis of 4-Aminoquinolines
| Method | Temperature (°C) | Time | Solvent | Base | Typical Yield | Reference |
| Conventional Heating | > 120 | > 24 h | Alcohol, DMF | None (for primary amines), Auxiliary base (for secondary amines), Strong base (for anilines) | Moderate to Good | [1][2] |
| Microwave Irradiation | 140 - 180 | 20 - 30 min | DMSO | None (for primary amines), Auxiliary base (for secondary amines), NaOH (for anilines) | Good to Excellent (80-95%) | [1][2] |
Experimental Protocols
General Protocol for SNAr Synthesis of 4-Aminoquinolines (Conventional Heating)
-
In a round-bottom flask, combine the 4-chloroquinoline derivative (1 equivalent), the desired amine (1-5 equivalents), and a suitable solvent (e.g., NMP, DMF, or an alcohol).
-
If required, add the appropriate base (e.g., K2CO3, Et3N, or NaOH).
-
Heat the reaction mixture to the desired temperature (typically between 120-150°C) and stir for the required time (can range from a few hours to over 24 hours).[3][4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, perform a suitable workup, which may involve dilution with an organic solvent, washing with water and/or brine, and drying over an anhydrous salt (e.g., Na2SO4).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
General Protocol for SNAr Synthesis of 4-Aminoquinolines (Microwave Irradiation)
-
In a microwave-safe reaction vessel, combine the 4-chloroquinoline derivative (1 equivalent), the desired amine (1-3 equivalents), and DMSO as the solvent.[1][2]
-
If necessary, add the appropriate base.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 140-180°C for 20-30 minutes.[1][2]
-
After cooling, perform a standard aqueous workup.
-
Purify the crude product as described in the conventional heating protocol.
Visualizations
Caption: General experimental workflow for the synthesis and purification of 4-aminoquinoline derivatives.
Caption: Troubleshooting logic for optimizing the yield of 4-aminoquinoline synthesis.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
identifying and removing impurities from crude 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from crude 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on the likely synthesis route, which involves the cyclization of an aniline derivative with a β-ketoester followed by chlorination, the common impurities include:
-
Unreacted Starting Materials: Such as 4-fluoroaniline derivatives and ethyl trifluoroacetoacetate.
-
Hydroxy Intermediate: The precursor, 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, may be present due to incomplete chlorination.
-
Byproducts of Chlorination: Depending on the chlorinating agent used (e.g., phosphorus oxychloride), various phosphorus-containing byproducts and other chlorinated species can be formed.
-
Solvent Residues: Residual solvents from the reaction and initial work-up steps.
Q2: What analytical techniques are recommended for identifying impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:
-
Thin Layer Chromatography (TLC): An excellent initial technique for a quick assessment of the number of components in the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the progress of the purification. A reversed-phase C18 column is often suitable for this class of compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the main component and the impurities, which aids in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information about the desired product and any significant impurities present.
Q3: What are the primary methods for purifying crude this compound?
A3: The two most effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q4: My purified product appears as an oil instead of a solid. What could be the issue?
A4: Oiling out during recrystallization can occur if the solvent's boiling point is too high or if the solution is cooled too rapidly. The presence of significant impurities that depress the melting point can also contribute to this issue.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize upon cooling. | The solution is not saturated; the chosen solvent is too good at room temperature. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound if available.- Reduce the volume of the solvent by evaporation.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).- If all else fails, a different solvent or solvent system should be explored. |
| Product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | - Re-heat the solution to dissolve the oil, and then allow it to cool more slowly.- Add a small amount of a co-solvent in which the compound is less soluble to the hot solution.- Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization. |
| Low recovery of the purified product. | The chosen solvent is too effective at room temperature, leading to significant product loss in the mother liquor. | - Ensure the minimum amount of hot solvent was used for dissolution.- Cool the solution for a longer period and at a lower temperature to maximize crystal formation.- The mother liquor can be concentrated and a second crop of crystals can be collected. |
| Purity does not improve significantly after recrystallization. | The impurities have very similar solubility characteristics to the desired product in the chosen solvent. | - Attempt recrystallization from a different solvent or a mixture of solvents.- Consider an alternative purification method such as column chromatography for a more effective separation. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities (overlapping spots on TLC). | The eluent system does not have the optimal polarity. | - Systematically vary the ratio of the solvents in your eluent system to achieve better separation on a TLC plate before running the column.- Consider using a different solvent system altogether. A common starting point for quinoline derivatives is a mixture of petroleum ether (or hexanes) and ethyl acetate. |
| Streaking or tailing of the compound on the TLC plate and column. | The basic nitrogen of the quinoline ring is interacting with the acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier, such as 0.5-2% triethylamine, to the eluent to neutralize the acidic sites on the silica gel. |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a petroleum ether/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., petroleum ether). |
Quantitative Data Summary
The following table summarizes typical purity levels and yields for this compound at different stages of purification. Please note that actual results may vary depending on the specific reaction conditions and purification techniques employed.
| Purification Stage | Typical Purity (by HPLC) | Typical Yield | Reference |
| Crude Product | 70-85% | N/A | - |
| After Recrystallization | >98% | 75-90% | [1] |
| After Column Chromatography | ≥99% | 60-80% | - |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol is adapted from a procedure used for a structurally similar compound and is a good starting point for the purification of this compound.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
This protocol is a general procedure for the purification of chloroquinoline derivatives and can be optimized for this compound.
-
Eluent Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of petroleum ether and ethyl acetate. The ideal eluent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity. Gradually increase the polarity of the eluent as the column runs to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Logical Workflow for Impurity Identification and Removal
Caption: A flowchart illustrating the decision-making process for purifying crude this compound.
Troubleshooting Logic for Recrystallization
Caption: A decision tree for troubleshooting common issues encountered during the recrystallization process.
References
Technical Support Center: Regioselective Synthesis of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing the challenges encountered in the regioselective synthesis of substituted quinolines. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in navigating the complexities of quinoline synthesis and achieving your desired regiochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselectivity in classical quinoline syntheses?
A1: The main challenge in classical quinoline syntheses, such as the Friedländer, Combes, and Skraup/Doebner-von Miller reactions, arises from the use of unsymmetrical starting materials. This can lead to the formation of multiple regioisomers, complicating product purification and reducing the yield of the desired isomer. The regiochemical outcome is influenced by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.
Q2: How do electronic and steric effects influence regioselectivity?
A2: Electronic effects of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position. Electron-donating groups can activate certain positions, while electron-withdrawing groups can deactivate others. Steric hindrance, caused by bulky substituents, can favor the formation of the less sterically hindered product by impeding reaction at a more crowded site.[1]
Q3: What role does the catalyst play in controlling regioselectivity, particularly in the Friedländer synthesis?
A3: The choice of catalyst is critical in directing the regiochemical outcome of the Friedländer synthesis. Both Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) and Brønsted acids (e.g., p-toluenesulfonic acid) can be used.[2] The catalyst can influence which carbonyl of an unsymmetrical diketone preferentially reacts with the amine, thereby controlling the final substitution pattern of the quinoline ring. Milder catalysts may also help to prevent side reactions.[2]
Q4: Can modern synthetic methods offer better control over regioselectivity?
A4: Yes, modern methods like transition metal-catalyzed C-H functionalization provide a powerful alternative for the regioselective synthesis of substituted quinolines. By carefully selecting the metal catalyst, ligands, and reaction conditions, it is possible to achieve site-selective functionalization at various positions of the quinoline ring, often with higher precision than classical methods.
Troubleshooting Guides
Problem 1: Formation of an Undesired Regioisomer
Symptoms:
-
The major product isolated is not the expected regioisomer.
-
Complex mixture of products is observed, making purification difficult.
Potential Causes:
-
Friedländer Synthesis: Reaction with an unsymmetrical ketone can lead to two possible cyclization pathways.
-
Combes Synthesis: Use of an unsymmetrical β-diketone results in the potential for two different enamine intermediates, leading to two regioisomers.
-
Skraup/Doebner-von Miller Synthesis: Substituted anilines can lead to mixtures of products depending on the position of the substituent.
Suggested Solutions:
-
Modify Substituents: If possible, introduce bulky substituents to sterically hinder one reaction site over another. Altering the electronic properties of substituents can also direct the reaction to the desired position.[1]
-
Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. In the Combes synthesis, for example, the choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can influence the regioisomeric ratio.[1]
-
Change the Catalyst: In the Friedländer synthesis, screen different Lewis or Brønsted acid catalysts to identify one that favors the desired isomer.[2]
-
Slow Addition of Reagents: In some cases, the slow addition of one reactant to the reaction mixture can improve regioselectivity.
Problem 2: Low Yield of the Desired Product
Symptoms:
-
Overall yield of the quinoline product is low.
-
Significant amount of starting material remains unreacted.
-
Formation of tar or polymeric byproducts.
Potential Causes:
-
Skraup/Doebner-von Miller Synthesis: The harsh acidic and oxidizing conditions can lead to polymerization of the α,β-unsaturated carbonyl compound.[3]
-
Friedländer Synthesis: Aldol self-condensation of the ketone reactant can be a significant side reaction, especially under basic conditions.
-
Incomplete reaction due to suboptimal reaction conditions (temperature, time, catalyst concentration).
Suggested Solutions:
-
Use a Moderator (Skraup Synthesis): Add ferrous sulfate (FeSO₄) to make the reaction less violent and reduce tar formation.[1]
-
Employ a Biphasic Medium (Doebner-von Miller Synthesis): Sequestering the carbonyl compound in an organic phase can minimize acid-catalyzed polymerization.[3]
-
Optimize Catalyst and Conditions: Ensure the catalyst is active and used in the correct concentration. Carefully control the temperature to avoid degradation of reactants and products.
-
Modify the Substrate: To prevent aldol condensation in the Friedländer synthesis, consider using an imine analog of the o-aminoaryl aldehyde or ketone.
Data Presentation
Table 1: Influence of Aniline and β-Diketone Substituents on Regioselectivity in the Combes Synthesis of Trifluoromethylquinolines
| Aniline Substituent | β-Diketone R Group Bulk | Major Regioisomer |
| Methoxy (Electron-donating) | Increased | 2-CF₃ |
| Chloro (Electron-withdrawing) | - | 4-CF₃ |
| Fluoro (Electron-withdrawing) | - | 4-CF₃ |
This table summarizes findings where steric effects of the diketone substituent and electronic effects of the aniline substituent were observed to influence the final regioisomeric product in a modified Combes synthesis.[1][4]
Experimental Protocols
Regioselective Friedländer Synthesis of a Substituted Quinoline
This protocol describes a general procedure for the Friedländer annulation using an acid catalyst, which can be optimized to favor a specific regioisomer.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Unsymmetrical ketone (1.2 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 mmol)
-
Ethanol (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 2-aminoaryl ketone in ethanol.
-
Add the unsymmetrical ketone and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the quinoline regioisomers.
-
Determine the ratio of regioisomers using ¹H NMR spectroscopy or Gas Chromatography (GC).
Skraup Synthesis of Quinoline with Troubleshooting Steps
This protocol includes the use of a moderator to control the highly exothermic nature of the Skraup reaction.
Materials:
-
Aniline
-
Glycerol
-
Concentrated sulfuric acid (H₂SO₄)
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (moderator)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Caution: This reaction is highly exothermic and should be performed in a fume hood with appropriate safety precautions.
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, cautiously add aniline to concentrated sulfuric acid with cooling.
-
Add glycerol and ferrous sulfate heptahydrate to the mixture.
-
Slowly add nitrobenzene through the dropping funnel with vigorous stirring.
-
Gently heat the mixture to initiate the reaction. Be prepared to cool the flask in an ice bath if the reaction becomes too violent.
-
Once the initial vigorous reaction subsides, heat the mixture at reflux for several hours.
-
Cool the reaction mixture and carefully pour it into a large volume of cold water.
-
Make the solution strongly alkaline with NaOH solution to liberate the free quinoline base.
-
Perform steam distillation to separate the quinoline from the reaction mixture.
-
Extract the distillate with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and remove the solvent by rotary evaporation.
-
Purify the crude quinoline by vacuum distillation.
Visualizations
Caption: A troubleshooting workflow for addressing regioselectivity issues in common quinoline syntheses.
Caption: Key factors influencing the regiochemical outcome of substituted quinoline synthesis.
Caption: A typical experimental workflow for the Friedländer synthesis of substituted quinolines.
References
Technical Support Center: Efficient Cross-Coupling of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection and optimization of cross-coupling reactions involving 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline.
General Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cross-coupling of this compound?
A1: The primary challenges stem from the electronic properties of the substrate. The chlorine at the 4-position is less reactive than a bromine or iodine equivalent, often requiring more active catalytic systems. The presence of the electron-withdrawing trifluoromethyl and fluoro groups can further influence the reactivity of the C-Cl bond. Catalyst deactivation and competing side reactions, such as hydrodehalogenation, are also common hurdles.
Q2: Which cross-coupling reactions are most suitable for functionalizing this quinoline core?
A2: Several cross-coupling reactions can be effectively employed, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters.
-
Buchwald-Hartwig Amination: For C-N bond formation with amines.
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.
Q3: How does the fluorine substituent at the 6-position affect the cross-coupling reaction?
A3: The fluorine atom is an electron-withdrawing group, which can modulate the electron density of the quinoline ring system and potentially influence the rate of oxidative addition to the palladium catalyst. While generally stable, its electronic influence should be considered when selecting ligands and reaction conditions.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Q: My cross-coupling reaction is showing very low or no conversion. What are the initial troubleshooting steps?
A: A systematic approach is essential when dealing with low or no product yield. Begin by verifying the fundamentals of your reaction setup:
-
Reagent Quality: Ensure that the this compound, coupling partner (e.g., boronic acid, amine, alkyne), solvent, and base are pure and anhydrous. Moisture and oxygen can significantly inhibit many cross-coupling reactions.[1]
-
Catalyst Activity: The choice and handling of the palladium catalyst and ligand are critical. For Pd(II) precatalysts like Pd(OAc)₂, the in situ reduction to the active Pd(0) species is a crucial step. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a more efficient precatalyst system.[1][2]
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1]
Issue 2: Significant Side Product Formation
Q: I'm observing significant side products, such as homocoupling of the coupling partner or hydrodehalogenation of the starting material. How can I mitigate this?
A: Side product formation is a common issue that can often be addressed by modifying the reaction conditions:
-
Homocoupling of Boronic Acids (Suzuki): This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction. Ensure thorough degassing of your reaction mixture and consider using a Pd(0) source.[2]
-
Hydrodehalogenation (Dechlorination): The replacement of the chlorine atom with hydrogen can be influenced by the choice of base and solvent. Screening different bases and ensuring anhydrous conditions may help reduce this side reaction.[2]
-
Alkyne Homocoupling (Sonogashira - Glaser coupling): This is a common side reaction in Sonogashira couplings. It can be minimized by using copper-free conditions or by carefully controlling the reaction temperature and addition rate of the alkyne.[1]
Catalyst and Condition Selection for Cross-Coupling Reactions
The following tables provide a summary of typical starting conditions for various cross-coupling reactions. These should be considered as a starting point for optimization with this compound.
Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts requiring an external ligand. Pd(PPh₃)₄ is an active Pd(0) source.[2] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or Pd(dppf)Cl₂ | These ligands promote the challenging oxidative addition of the C-Cl bond.[2][3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. Stronger bases are often required for less reactive chlorides.[2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[2] |
| Temperature | 80-120 °C | Heating is typically necessary to drive the reaction to completion.[2] |
Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources for C-N bond formation.[1] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., RuPhos, XPhos) | These ligands are crucial for promoting the reductive elimination step and preventing β-hydride elimination. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. NaOt-Bu is highly effective, while K₃PO₄ can be used for more sensitive substrates.[1] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are generally required to achieve a reasonable reaction rate. |
Sonogashira Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard catalysts for Sonogashira reactions.[4] |
| Co-catalyst | CuI | The copper(I) co-catalyst facilitates the formation of the copper(I) acetylide, which is key to the catalytic cycle.[5] |
| Base | Et₃N, i-Pr₂NH | An amine base is used to neutralize the HX formed during the reaction and to act as a solvent.[6] |
| Solvent | DMF, THF, Toluene | A polar aprotic solvent is often used to ensure the solubility of all reactants.[6] |
| Temperature | Room Temperature to 80 °C | The reaction can often be carried out under mild conditions, but heating may be necessary for less reactive chlorides.[5] |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for the specific coupling partners used with this compound.
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add degassed solvent (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).
-
Evacuate the flask and backfill with an inert gas.
-
In a separate flask, dissolve this compound (1 equiv.) and the amine (1.1-1.2 equiv.) in the anhydrous solvent (e.g., toluene).
-
Add the solution of the substrates to the flask containing the catalyst and base.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) for 6-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Logic diagram for catalyst and condition selection.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the significant exothermic reactions inherent in large-scale quinoline synthesis. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to help you navigate potential challenges, ensure operational safety, and optimize your synthesis processes.
Frequently Asked Questions (FAQs)
Q1: Why are large-scale quinoline syntheses, particularly the Skraup synthesis, so hazardous?
A1: The Skraup synthesis of quinoline is notoriously vigorous and exothermic.[1][2] This is due to the highly reactive nature of the components when heated in the presence of a strong acid like sulfuric acid. The reaction generates a significant amount of heat, which, if not properly controlled, can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway.[3] At a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction.[4]
Q2: What is the primary role of a moderator, such as ferrous sulfate (FeSO₄), in the Skraup synthesis?
A2: A moderator like ferrous sulfate is crucial for controlling the violent exothermic nature of the Skraup reaction.[1][5] It is believed to act as an oxygen carrier, allowing the oxidation step of the synthesis to proceed more smoothly and over a longer period.[1][6] This controlled reaction environment helps to prevent the reaction from becoming uncontrollable and reduces the formation of tar.[5]
Q3: What are the immediate signs of a potential thermal runaway reaction?
A3: Key indicators of an impending thermal runaway include a rapid, uncontrolled increase in the reactor temperature and pressure, even after the primary heat source has been removed. Other signs can include a sudden change in the color or viscosity of the reaction mixture and an increased rate of gas evolution. Automated control systems with alarms for temperature and pressure deviations are essential for early detection.[7]
Q4: How can a semi-batch reactor setup improve the safety of exothermic quinoline synthesis?
A4: A semi-batch reactor allows for the controlled, gradual addition of one or more reactants to the reaction vessel.[8][9] This approach is inherently safer for highly exothermic reactions as it limits the amount of unreacted reagents present at any given time, thereby controlling the rate of heat generation.[9] By carefully controlling the addition rate, the heat generated by the reaction can be matched to the cooling capacity of the reactor, preventing excessive temperature increases.[8]
Q5: What are the most critical safety features for a reactor used in large-scale exothermic quinoline synthesis?
A5: A reactor for such processes should be equipped with multiple layers of safety protection.[4] These include a robust cooling system (e.g., jacket cooling, internal coils), a reliable agitation system to ensure even temperature distribution, and an automated control system to monitor and regulate temperature and pressure.[7] Essential safety features also include an emergency cooling system, a pressure relief system (e.g., rupture discs, relief valves), and a quench system to rapidly halt the reaction in an emergency.[4][7]
Troubleshooting Guides
Issue 1: The reaction is proceeding too violently and is difficult to control.
Probable Cause:
-
The highly exothermic nature of the reaction, especially in the Skraup synthesis.[5]
-
Too rapid addition of a reactant in a semi-batch process.
-
Inefficient cooling or poor heat dissipation.
-
Localized overheating due to inadequate mixing.
Recommended Solutions:
-
Immediate Actions (if a reaction is becoming uncontrollable):
-
Preventative Measures:
-
Use a Moderator: For the Skraup synthesis, the addition of ferrous sulfate (FeSO₄) is essential to moderate the reaction's exothermicity.[1]
-
Controlled Reagent Addition: Add reagents, particularly the acid, slowly and in a controlled manner with efficient cooling.[1]
-
Gradual Heating: Initiate the reaction with gentle heating. Once the exotherm begins, remove the external heat source and allow the reaction's own heat to sustain it.[1]
-
Ensure Efficient Agitation: Good mixing is vital to dissipate heat and prevent localized hotspots.
-
Alternative Oxidizing Agents: In the Skraup synthesis, consider using arsenic acid instead of nitrobenzene for a less violent reaction.[1]
-
Issue 2: Low yield of the desired quinoline product and excessive tar formation.
Probable Cause:
-
Uncontrolled reaction temperature leading to polymerization and charring of reactants.[5]
-
Sub-optimal reagent ratios.
-
Inefficient mixing causing localized hotspots and side reactions.[5]
-
In the Doebner-von Miller synthesis, acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a common cause of tar formation.[10]
Recommended Solutions:
-
Optimize Temperature Control: Maintain the reaction at the lowest effective temperature to achieve a reasonable rate while minimizing side reactions.[10]
-
Employ a Biphasic Solvent System (for Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can significantly reduce its self-polymerization in the acidic aqueous phase.[10]
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[10]
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider experimenting with different Brønsted and Lewis acids to find a balance between reaction rate and byproduct formation.[10]
-
Ensure Complete Reaction: Monitor the reaction progress to ensure it has gone to completion before workup.
Quantitative Data Summary
The following tables provide illustrative data for managing exothermic quinoline synthesis. Actual parameters will vary depending on the specific substrates, scale, and equipment.
Table 1: Typical Temperature Parameters for Skraup Synthesis
| Parameter | Laboratory Scale (e.g., 1L) | Pilot Scale (e.g., 50L) | Industrial Scale (e.g., 1000L) |
| Initial Temperature (before exotherm) | 25-40°C | 30-50°C | 40-60°C |
| Peak Exotherm Temperature (controlled) | < 120°C[11] | < 130°C | < 140°C |
| Reflux Temperature (post-exotherm) | 130-140°C[11] | 140-150°C | 145-160°C[12] |
| Cooling Medium Temperature | 10-15°C | 5-10°C | 0-5°C |
Table 2: Reactor Cooling System Comparison
| Cooling Method | Heat Transfer Coefficient (W/m²K) | Advantages | Disadvantages |
| Jacket Cooling | 300 - 800 | Non-invasive, good for moderate heat loads. | Limited heat transfer area, can have slow response times. |
| Internal Cooling Coils | 500 - 1500 | High heat transfer area, rapid cooling. | Can interfere with mixing, difficult to clean. |
| External Heat Exchanger | 800 - 2000 | Very high heat transfer capacity, precise temperature control. | Requires an external pump, more complex setup. |
| Cryogenic Cooling | > 2000 | Extremely rapid cooling for highly exothermic reactions. | High operating cost, potential for thermal shock to the reactor. |
Note: Heat transfer coefficients are approximate and depend on fluid properties, flow rates, and reactor geometry.
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline (Large Laboratory Scale)
Warning: This reaction is highly exothermic and can become violent. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield and blast shield.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous Sulfate Heptahydrate (moderator)
Procedure:
-
In a large round-bottom flask equipped with a powerful mechanical stirrer, reflux condenser, and a dropping funnel, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]
-
Begin vigorous stirring to ensure a homogeneous mixture.
-
Slowly and carefully add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, so the flask should be cooled in an ice-water bath to maintain the temperature below a safe limit (e.g., 70-80°C).
-
Once the acid addition is complete, add the nitrobenzene.
-
Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source.[1]
-
The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too violent, be prepared to use an ice-water bath for cooling.[1]
-
After the initial exotherm subsides (typically 30-60 minutes), reapply heat and maintain a steady reflux for the required reaction time (e.g., 3-5 hours).
-
Allow the reaction mixture to cool before proceeding with the workup, which typically involves careful dilution with water, neutralization, and steam distillation to isolate the quinoline.
Protocol 2: Doebner-von Miller Synthesis with Minimized Tar Formation (Pilot Scale)
Safety Precaution: This reaction uses strong acids and flammable solvents. Ensure all equipment is properly grounded and operated in a well-ventilated area.
Procedure:
-
In a jacketed glass-lined reactor equipped with a robust agitator, reflux condenser, and an addition funnel, charge the aniline and aqueous hydrochloric acid.
-
Heat the mixture to reflux using the reactor jacket.
-
In a separate vessel, prepare a solution of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in an appropriate organic solvent (e.g., toluene).
-
Slowly add the carbonyl compound solution to the refluxing acidic aniline mixture over a period of several hours. The addition rate should be carefully controlled to maintain a steady reaction temperature and prevent a rapid exotherm.[10]
-
After the addition is complete, continue to reflux the mixture until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Cool the reaction mixture and proceed with neutralization and extraction to isolate the quinoline product.
Visualizations
Caption: Troubleshooting workflow for a thermal runaway event.
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
- 4. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. icheme.org [icheme.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
Technical Support Center: Stabilizing Trifluoromethylated Compounds During Reaction Workup
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of trifluoromethylated compounds during reaction workup. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylated compound decomposing during workup?
A1: While the trifluoromethyl (-CF3) group is generally considered chemically robust due to the strength of the carbon-fluorine bond, it can be susceptible to degradation under certain workup conditions. The most common decomposition pathway is hydrolysis under alkaline (basic) conditions, which converts the -CF3 group into a carboxylic acid (-COOH).[1] Additionally, the presence of other labile functional groups in the molecule can lead to degradation under acidic or basic conditions.[1] Highly acidic conditions can also lead to the hydrolysis of certain trifluoromethylated compounds.
Q2: What are the tell-tale signs of -CF3 group decomposition?
A2: The primary indication of decomposition is the appearance of unexpected polar impurities in your analytical data (e.g., TLC, LC-MS, or NMR). If the -CF3 group is hydrolyzing, you will observe a new compound that is significantly more polar than your starting material and will likely see a mass corresponding to the replacement of -CF3 with -COOH. If you suspect decomposition, you can test the stability of your compound by taking a small aliquot of your reaction mixture and exposing it to the planned workup conditions (e.g., washing with a basic solution) and analyzing the result by TLC or LC-MS.[2]
Q3: At what pH should I be most concerned about decomposition?
A3: Strong basic conditions are the most common cause for concern. While specific pH sensitivity is structure-dependent, it is advisable to avoid pH levels above 9 during aqueous workups. Some trifluoromethylarenes can also be sensitive to strongly acidic conditions. Whenever possible, maintaining a pH between 4 and 8 during the workup is a safer approach.
Q4: Can purification on silica gel cause decomposition?
A4: Yes, standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[3][4] If you observe streaking on your TLC plate or new, more polar spots appearing after spotting your compound, it may be degrading on the silica.[5]
Q5: Are there alternatives to basic washes for removing acidic impurities?
A5: Yes. If your trifluoromethylated compound is sensitive to strong bases, you can use a milder base like saturated aqueous sodium bicarbonate (NaHCO3) solution. It is important to add it slowly and vent the separatory funnel frequently to release the CO2 gas that is generated.[6][7] Alternatively, forgo aqueous washes altogether and consider a non-aqueous workup or purification via a silica plug with a suitable solvent system.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the workup of trifluoromethylated compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of product after basic wash (e.g., NaOH, K2CO3). | Hydrolysis of the trifluoromethyl group to a carboxylic acid, which may be water-soluble as its carboxylate salt. | Avoid strong bases. Use a milder wash with saturated aqueous sodium bicarbonate (pH ~8.4) or a buffered wash. If acidic impurities must be removed, consider a non-aqueous workup followed by chromatography. |
| New, more polar spot appears on TLC after workup. | Decomposition of the -CF3 group or another functional group due to pH extremes. | Test the stability of your compound to the workup conditions on a small scale.[2] Employ a buffered aqueous workup (see Protocol 1) to maintain a neutral or mildly acidic pH. |
| Product degrades during silica gel chromatography. | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel before use by flushing the column with a solvent mixture containing a small amount of triethylamine (1-3%).[3][9][10] Alternatively, use a different stationary phase like alumina (basic or neutral).[4] |
| Persistent acidic impurities remain, but the compound is base-sensitive. | Inability to use a basic wash to remove acidic reagents or byproducts. | Perform a non-aqueous workup (see Protocol 3). Alternatively, use a very careful wash with cold, dilute sodium bicarbonate, monitoring for decomposition. |
| Reaction was clean by crude NMR, but isolated yield is low after workup. | The product may be partially water-soluble and lost to the aqueous layers. | Before discarding aqueous layers, back-extract them with your organic solvent. Using brine for the final wash can help "salt out" dissolved organic product from the aqueous phase.[11] |
Experimental Protocols
Protocol 1: Buffered Aqueous Workup for pH-Sensitive Compounds
This protocol is designed to neutralize the reaction mixture and remove water-soluble impurities while avoiding pH extremes.
Methodology:
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl, pH ~5-6) to quench the reaction. This provides a mildly acidic buffer to neutralize bases without being strongly acidic.
-
Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the mixture to a separatory funnel.
-
Washing Sequence:
-
Wash the organic layer once with saturated aqueous NH4Cl solution.
-
Wash the organic layer once with deionized water to remove the bulk of water-soluble species.
-
Wash the organic layer once with saturated aqueous sodium chloride (brine) to remove residual water.[11]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure.
Protocol 2: Purification of Acid-Sensitive Compounds using Deactivated Silica Gel
This method neutralizes the acidic sites on the silica gel, preventing on-column degradation of sensitive compounds.
Methodology:
-
Solvent System Preparation: Identify a suitable eluent system for your compound using TLC. Prepare this eluent and a separate "deactivation solution" consisting of your chosen non-polar solvent (e.g., hexane) with 1-5% triethylamine (Et3N).
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the normal eluent.
-
Deactivation: Once packed, flush the column with one to two column volumes of the deactivation solution (eluent containing Et3N).[3][10] Discard the eluted solvent.
-
Equilibration: Flush the column with at least two column volumes of your pure eluent (without Et3N) to remove the excess triethylamine. This leaves the silica surface neutralized.
-
Sample Loading and Elution: Load your crude product and elute with the chosen solvent system as you would for standard flash chromatography.
Protocol 3: Non-Aqueous Workup Protocol
This protocol is suitable for compounds that are sensitive to water or when all reaction byproducts are volatile or can be removed via filtration.
Methodology:
-
Removal of Volatiles: If the reaction was performed in a volatile solvent (e.g., THF, DCM) and any excess reagents are also volatile, concentrate the reaction mixture directly under reduced pressure.
-
Suspension and Filtration: Suspend the crude residue in a non-polar solvent in which your product is soluble but impurities are not (e.g., a mixture of hexane and ethyl acetate).
-
Filtration through a Plug: Filter the suspension through a short plug of silica gel or celite in a fritted funnel or pipette. This will remove baseline impurities and some polar byproducts.[12]
-
Elution: Wash the plug with additional solvent to ensure all of the desired product is collected.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the partially purified product, which can then be further purified if necessary.
Visualized Workflows
Caption: Common decomposition pathways for trifluoromethylated compounds during workup.
Caption: Decision workflow for selecting an appropriate workup and purification method.
References
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Enhancing Boronic Acid Stability in Suzuki Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with boronic acid instability in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is giving low to no yield. What are the common causes related to the boronic acid?
A1: Low or no yield in Suzuki reactions is frequently linked to the instability of the boronic acid. The primary modes of decomposition are protodeboronation (hydrolysis of the C-B bond) and oxidation.[1][2] These degradation pathways are often accelerated by the reaction conditions, such as heat and the presence of a base.[3] Some boronic acids, particularly those that are heteroaromatic, vinyl, or cyclopropyl, are inherently unstable and can decompose even during storage.[3]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of an undesired arene byproduct and boric acid.[2] This side reaction is common with unstable boronic acids, especially under aqueous and basic conditions.[3] To minimize protodeboronation, you can:
-
Use a less reactive base or carefully control the stoichiometry of the base.
-
Employ a "slow-release" strategy using a protected boronic acid derivative that generates the active boronic acid in situ at a low concentration.[4][5]
-
Use anhydrous reaction conditions if compatible with your specific substrates and catalyst system.
Q3: How does oxidation affect my boronic acid and how can I prevent it?
A3: Boronic acids are susceptible to oxidation, which converts the boronic acid to an alcohol (phenol in the case of arylboronic acids). This process can be initiated by reactive oxygen species and is often irreversible under reaction conditions.[6] To prevent oxidation:
-
Thoroughly degas all solvents and reagents used in the reaction.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.
-
Consider using protected boronic acid derivatives that are more resistant to oxidation.
Q4: What are boroxines and how do they affect the reaction?
A4: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[7] Their formation can complicate the accurate measurement and stoichiometry of the boronic acid, potentially leading to lower yields.[2][7] While boroxines can be active in Suzuki coupling, their reactivity can differ from the corresponding boronic acid. Using freshly prepared boronic acids or stabilized derivatives can help mitigate issues related to boroxine formation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | Boronic acid decomposition (protodeboronation or oxidation) | * Use a stabilized boronic acid derivative such as a MIDA boronate, potassium organotrifluoroborate, or a pinacol ester.[1][3] * Ensure rigorous degassing of solvents and maintain an inert atmosphere. |
| Inconsistent reaction yields | Inaccurate stoichiometry due to boroxine formation | * Use a freshly opened or purified boronic acid. * Employ a stabilized boronic acid derivative that exists as a well-defined monomer, such as a MIDA boronate or a potassium organotrifluoroborate.[7] |
| Difficulty purifying the product | Boronic acid or its byproducts are difficult to separate from the desired product | * Consider using a MIDA boronate, which is generally a crystalline solid and compatible with silica gel chromatography.[8] |
| Reaction fails with heteroaryl, vinyl, or cyclopropyl boronic acids | These classes of boronic acids are notoriously unstable | * Utilize MIDA boronates, which have been shown to be highly effective for these challenging substrates due to their exceptional stability and slow-release mechanism.[3] |
Data Presentation: Stability of Boronic Acid Derivatives
The following table summarizes the benchtop stability of various unstable boronic acids compared to their corresponding N-methyliminodiacetic acid (MIDA) boronates.
| Boronic Acid Derivative | % Decomposition after 15 days (stored on benchtop under air) | Reference |
| 2-Furanboronic acid | >95% | [3] |
| 2-Furan-MIDA boronate | 0% (stable for >60 days) | [3] |
| 2-Pyrroleboronic acid | >95% | [3] |
| 2-Pyrrole-MIDA boronate | 0% (stable for >60 days) | [3] |
| (E)-Prop-1-en-2-ylboronic acid (Vinyl) | >95% | [3] |
| (E)-Prop-1-en-2-yl-MIDA boronate (Vinyl) | 0% (stable for >60 days) | [3] |
| Cyclopropylboronic acid | ~80% | [3] |
| Cyclopropyl-MIDA boronate | 0% (stable for >60 days) | [3] |
Experimental Protocols
Protocol 1: Preparation of a Potassium Organotrifluoroborate
This protocol describes a general method for converting a boronic acid to its more stable potassium organotrifluoroborate salt.[7]
Materials:
-
Boronic acid (1.0 eq)
-
Methanol
-
Potassium hydrogen fluoride (KHF₂) (3.0 eq)
-
Saturated aqueous solution of KHF₂
Procedure:
-
Dissolve the boronic acid in methanol.
-
Slowly add a saturated aqueous solution of KHF₂ to the stirring methanolic solution.
-
A white precipitate of the potassium organotrifluoroborate should form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Isolate the product by filtration, wash with cold methanol, and dry under vacuum.
Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate (Slow Release)
This protocol outlines general conditions for a Suzuki-Miyaura cross-coupling reaction using a stable MIDA boronate, which slowly releases the active boronic acid in situ.[3]
Materials:
-
Aryl halide (1.0 eq)
-
MIDA boronate (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., SPhos, 10 mol%)
-
Base (e.g., K₃PO₄, 7.5 eq)
-
Solvent (e.g., 5:1 dioxane/water)
Procedure:
-
In a reaction vessel, combine the aryl halide, MIDA boronate, palladium catalyst, and ligand.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and base.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural integrity is fundamental. Mass spectrometry stands as a cornerstone analytical technique, offering a unique molecular fingerprint through the fragmentation of a compound. This guide provides a comparative analysis of the predicted mass spectrometry fragmentation pattern of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, offering insights into its structural elucidation and differentiation from related compounds.
This analysis is based on established principles of mass spectrometry and known fragmentation behaviors of quinoline and halogenated aromatic compounds, in the absence of specific experimental data for the title compound. We will explore the expected fragmentation pathways under electron ionization (EI), a hard ionization technique that induces characteristic fragmentation valuable for structural analysis.
Predicted Fragmentation Pathways of this compound
The structure of this compound, with its quinoline core and multiple halogen substituents, suggests several likely fragmentation pathways. The quinoline ring itself is a stable aromatic system, meaning fragmentation will likely be initiated by the loss of its substituents.[1]
The molecular ion peak ([M]⁺) for this compound is expected at an m/z of approximately 249.60.[2] Key predicted fragmentation events include:
-
Loss of Chlorine Radical (•Cl): A common fragmentation for chlorinated aromatic compounds is the cleavage of the C-Cl bond, which would result in a significant fragment ion.
-
Loss of Fluorine Radical (•F): Similar to chlorine, the loss of the fluorine atom is another probable initial fragmentation step.
-
Loss of Trifluoromethyl Radical (•CF₃): The trifluoromethyl group is a relatively stable radical, and its expulsion from the molecular ion is a highly likely event.
-
Sequential Loss of Halogens and other Fragments: Following the initial loss of a substituent, further fragmentation of the quinoline ring system can occur, potentially through the loss of small molecules like HCN or through ring cleavage.
Comparative Analysis with Other Quinolines
The predicted fragmentation pattern of this compound can be contrasted with the known fragmentation of other substituted quinolines to highlight the influence of different substituents on the fragmentation process.
For instance, in methoxy-substituted quinolines, a common fragmentation is the loss of a methyl group (•CH₃) or a methoxy group (•OCH₃).[1] In contrast, this compound is expected to be dominated by the loss of its halogen and trifluoromethyl substituents.
Studies on other fused nitrogen-containing ring systems, such as pyridazino-quinolines, have shown complex fragmentation patterns involving cross-ring cleavages and rupture between the quinoline and its substituents.[3] While the substitution pattern is different, this underscores the potential for complex rearrangements and cleavages in the quinoline ring system of our target compound after the initial loss of substituents.
Data Presentation
The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
| 249 | [C₁₀H₄ClF₄N]⁺ (Molecular Ion) | - |
| 214 | [C₁₀H₄F₄N]⁺ | •Cl |
| 230 | [C₁₀H₄ClFN]⁺ | •F |
| 180 | [C₉H₄ClFN]⁺ | •CF₃ |
| 153 | [C₈H₄FN]⁺ | •Cl, •CF₃ |
| 145 | [C₉H₄FN]⁺ | •Cl, HCN |
Experimental Protocols
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Gas Chromatography:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound.
Caption: Predicted major fragmentation pathways of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
A Comparative Guide to the Synthesis of Fluorinated Quinolines: Skraup vs. Friedländer
For researchers, scientists, and drug development professionals, the synthesis of fluorinated quinolines represents a critical step in the creation of novel therapeutic agents and functional materials. The introduction of fluorine atoms into the quinoline scaffold can significantly enhance biological activity and modulate physicochemical properties. Two classical methods, the Skraup and Friedländer syntheses, are frequently employed for the construction of the quinoline ring system. This guide provides a detailed comparative analysis of these two methods for the preparation of fluorinated quinolines, supported by experimental data and protocols.
At a Glance: Skraup vs. Friedländer Synthesis
| Feature | Skraup Synthesis | Friedländer Synthesis |
| Reactants | Fluorinated aniline, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Fluorinated 2-aminoaryl aldehyde or ketone, compound with an α-methylene group (e.g., ketone, ester) |
| Reaction Conditions | Harsh: strongly acidic (conc. H₂SO₄), high temperatures (>150°C), often exothermic | Generally milder: can be acidic, basic, or neutral; often lower temperatures |
| Substrate Scope | Primarily for quinolines substituted on the benzene ring; limited by the stability of the aniline to harsh conditions. | Broad substrate scope allowing for diverse substitution patterns on both the benzene and pyridine rings. |
| Yields | Often moderate to low, can be variable and sensitive to reaction control. | Generally good to excellent yields. |
| Advantages | Uses readily available starting materials. A one-pot reaction. | Milder conditions, higher yields, greater versatility in substituent introduction. |
| Disadvantages | Harsh and potentially hazardous conditions, formation of tarry byproducts, difficult workup. | Requires synthesis of often less accessible fluorinated 2-aminoaryl aldehydes or ketones. |
Experimental Data: A Quantitative Comparison
The following table summarizes representative experimental data for the synthesis of fluorinated quinolines using both the Skraup and Friedländer methods, highlighting the differences in reaction conditions and yields.
| Synthesis Method | Product | Starting Materials | Reaction Conditions | Yield (%) |
| Skraup | 6-Fluoro-8-quinolinol | 2-Amino-5-fluorophenol, Glycerol, Sulfuric Acid, o-Nitrophenol | 1. Mix reactants and heat to 135-140°C. 2. Control exothermic reaction. 3. Heat for several hours. | 57%[1] |
| Friedländer | Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | 3,4-Difluorophenyl isothiocyanate, Dimethyl malonate, 4-Fluorobenzyl chloride | 1. Deprotonation with potassium tert-butylate in acetonitrile. 2. Reaction with 4-fluorobenzyl chloride. 3. Cyclization. | 78%[2] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful synthesis of target molecules. The following protocols are representative examples for the Skraup and Friedländer syntheses of fluorinated quinolines.
Skraup Synthesis of 6-Fluoro-8-quinolinol[1]
Materials:
-
2-Amino-5-fluorophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol
-
Water
-
Sodium Hydroxide solution
-
Steam distillation apparatus
Procedure:
-
In a suitable reaction flask, carefully add concentrated sulfuric acid to a mixture of 2-amino-5-fluorophenol and glycerol.
-
Add o-nitrophenol as the oxidizing agent.
-
Heat the mixture with stirring. The reaction is exothermic and should be carefully controlled, typically by external cooling, to maintain a temperature of 135-140°C.
-
Once the initial vigorous reaction subsides, continue heating the mixture for several hours to ensure complete reaction.
-
After cooling, cautiously dilute the reaction mixture with water.
-
Neutralize the acidic solution with a sodium hydroxide solution until alkaline.
-
Isolate the crude 6-fluoro-8-quinolinol by steam distillation.
-
The product can be further purified by recrystallization.
Friedländer Synthesis of a Substituted 6-Fluoroquinoline (General Protocol)
This protocol is a generalized procedure based on the principles of the Friedländer synthesis and can be adapted for specific fluorinated targets.
Materials:
-
A fluorinated 2-aminoaryl ketone (e.g., 2-amino-5-fluorophenyl methyl ketone)
-
A compound with a reactive α-methylene group (e.g., ethyl acetoacetate)
-
Catalyst (e.g., piperidine, p-toluenesulfonic acid, or a base like NaOH)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
In a round-bottom flask, dissolve the fluorinated 2-aminoaryl ketone and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the selected acid or base.
-
Heat the reaction mixture to reflux with stirring for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acidic or basic catalyst was used, neutralize the mixture accordingly.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Reaction Workflows and Mechanisms
The divergent pathways of the Skraup and Friedländer syntheses are central to their differing outcomes and applications.
Skraup Synthesis Workflow
Caption: Experimental workflow for the Skraup synthesis.
Friedländer Synthesis Workflow
Caption: Experimental workflow for the Friedländer synthesis.
Mechanistic Pathways
The underlying mechanisms of these two syntheses dictate the types of products that can be readily formed.
Caption: Simplified mechanistic pathways for the Skraup and Friedländer syntheses.
Conclusion
Both the Skraup and Friedländer syntheses are valuable tools for the construction of fluorinated quinolines. The Skraup synthesis, while historically significant and utilizing simple starting materials, is often limited by its harsh reaction conditions and moderate yields. In contrast, the Friedländer synthesis offers a more versatile and milder approach, generally providing higher yields and allowing for a broader range of substitution patterns on the quinoline core. The choice between these two methods will ultimately be dictated by the desired substitution pattern of the target fluorinated quinoline, the availability of the necessary precursors, and the tolerance of the substituents to the reaction conditions. For the synthesis of highly functionalized and complex fluorinated quinolines, the Friedländer approach and its modern variations often represent the more strategic choice.
References
A Comparative Guide to the Reactivity of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline in Modern Cross-Coupling and Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, haloquinolines serve as pivotal building blocks for the synthesis of complex molecular architectures with diverse biological and physical properties. The reactivity of these halogenated heterocycles is of paramount importance in dictating synthetic strategies. This guide provides a comparative analysis of the reactivity of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline against other haloquinolines in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
The unique substitution pattern of this compound, featuring a chloro group at the 4-position, a fluoro group at the 6-position, and a strongly electron-withdrawing trifluoromethyl group at the 2-position, imparts a distinct reactivity profile. This guide synthesizes available experimental data and established principles of organic chemistry to offer a predictive comparison of its performance against other haloquinoline analogues.
General Principles of Haloquinoline Reactivity
The reactivity of a halogen on an aromatic or heteroaromatic ring is primarily governed by two key factors:
-
Carbon-Halogen (C-X) Bond Strength: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step. The bond strength generally follows the trend C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of haloquinolines in these reactions typically follows the reverse order: I > Br > Cl > F.[1]
-
Electronic Effects of Substituents and Ring Position: The electron density of the quinoline ring, influenced by substituents and the position of the halogen, plays a crucial role. Electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, decrease the electron density of the ring, which can facilitate nucleophilic attack in SNAr reactions but may impact the oxidative addition step in cross-coupling reactions. The position of the halogen is also critical, with halogens at the 2- and 4-positions of the quinoline ring being generally more activated towards both nucleophilic substitution and palladium-catalyzed cross-coupling due to the electronic influence of the ring nitrogen.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections compare the expected reactivity of this compound in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of haloquinolines in this reaction is highly dependent on the nature of the halogen.
Table 1: Predicted Comparative Reactivity of Haloquinolines in Suzuki-Miyaura Coupling
| Haloquinoline Substrate | Halogen at Position 4 | Other Substituents | Expected Reactivity | Supporting Rationale |
| 4-Iodo-6-fluoro-2-(trifluoromethyl)quinoline | Iodo | 6-Fluoro, 2-CF₃ | High | The C-I bond is the weakest among the halogens, facilitating rapid oxidative addition of the palladium catalyst. |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Bromo | 6-Fluoro, 2-CF₃ | Moderate to High | The C-Br bond is weaker than the C-Cl bond, leading to good reactivity under standard Suzuki-Miyaura conditions. |
| This compound | Chloro | 6-Fluoro, 2-CF₃ | Moderate | The C-Cl bond is stronger than C-Br and C-I, often requiring more specialized catalyst systems (e.g., with bulky, electron-rich phosphine ligands) and potentially higher temperatures to achieve efficient coupling.[1] The electron-withdrawing CF₃ group can also influence the oxidative addition step. |
| 4,6-Dichloro-2-(trifluoromethyl)quinoline | Chloro | 6-Chloro, 2-CF₃ | Moderate (at C4) | The chlorine at the 4-position is generally more reactive than the chlorine at the 6-position due to the electronic activation by the ring nitrogen. Selective coupling at the 4-position is often achievable. |
Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the haloquinoline is dependent on the C-X bond strength.
Table 2: Predicted Comparative Reactivity of Haloquinolines in Buchwald-Hartwig Amination
| Haloquinoline Substrate | Halogen at Position 4 | Other Substituents | Expected Reactivity | Supporting Rationale |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Bromo | 6-Fluoro, 2-CF₃ | High | Aryl bromides are excellent substrates for Buchwald-Hartwig amination, typically reacting under milder conditions than the corresponding chlorides. Studies on 6-bromo-2-(trifluoromethyl)quinolines have shown high yields in this reaction.[2] |
| This compound | Chloro | 6-Fluoro, 2-CF₃ | Moderate | Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig amination and often require more advanced catalyst systems and higher reaction temperatures for efficient coupling.[3] |
| 6-Bromo-2-chloroquinoline | Chloro (at C2) | 6-Bromo | Selective amination at the C6-Br position is often possible under carefully controlled conditions, leaving the C2-Cl intact for subsequent functionalization.[4] | The greater reactivity of the C-Br bond allows for selective coupling. |
Catalytic Cycle for Buchwald-Hartwig Amination
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key transformation for the introduction of heteroatom nucleophiles onto an aromatic ring. In contrast to palladium-catalyzed reactions, the reactivity order of the halogens in SNAr can be reversed, particularly when the rate-determining step is the initial attack of the nucleophile.
The quinoline ring is inherently electron-deficient, and the presence of the strongly electron-withdrawing 2-CF₃ group in this compound further activates the ring towards nucleophilic attack, especially at the 4-position.
Table 3: Predicted Comparative Reactivity of Haloquinolines in Nucleophilic Aromatic Substitution (SNAr)
| Haloquinoline Substrate | Halogen at Position 4 | Other Substituents | Expected Reactivity | Supporting Rationale |
| This compound | Chloro | 6-Fluoro, 2-CF₃ | High | The 4-position is highly activated by the ring nitrogen and the 2-CF₃ group. The high electronegativity of the fluorine at C6 further enhances the electrophilicity of the ring. The C-Cl bond is sufficiently labile to be displaced by common nucleophiles. |
| 4,6-Difluoro-2-(trifluoromethyl)quinoline | Fluoro | 6-Fluoro, 2-CF₃ | Very High | The C-F bond is highly polarized, making the attached carbon atom very electrophilic. In SNAr reactions where the nucleophilic attack is rate-determining, fluoroarenes are often the most reactive substrates.[5] |
| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Bromo | 6-Fluoro, 2-CF₃ | Moderate to High | While the C-Br bond is a better leaving group than C-Cl, the lower electronegativity of bromine makes the carbon at the 4-position less electrophilic compared to the chloro analogue, which can lead to a slower rate of nucleophilic attack. |
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of Haloquinolines[1][6]
To a reaction vessel is added the haloquinoline (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) is added, and the reaction mixture is heated with vigorous stirring (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Haloquinolines[3]
In an inert atmosphere glovebox or under a stream of inert gas, an oven-dried reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 1.2-2.4 equiv. relative to palladium), and a base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.). The haloquinoline (1.0 equiv.) and the amine (1.0-1.5 equiv.) are then added, followed by an anhydrous solvent (e.g., toluene or 1,4-dioxane) to achieve a concentration of 0.1-0.5 M. The vessel is sealed and heated (typically 80-120 °C) with vigorous stirring for the required time (2-24 hours), with reaction progress monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude product is purified by column chromatography.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of Haloquinolines
To a solution of the haloquinoline (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.0-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃ or Et₃N, 1.5-3.0 equiv.) to deprotonate the nucleophile. The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 100-150 °C), depending on the reactivity of the substrate and nucleophile. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an appropriate organic solvent. The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Conclusion
This compound presents a nuanced reactivity profile. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, its reactivity is expected to be moderate, generally lower than its bromo and iodo analogues, necessitating the use of modern, highly active catalyst systems. Conversely, in nucleophilic aromatic substitution reactions, the combined electron-withdrawing effects of the 2-CF₃ group, the 6-fluoro substituent, and the quinoline nitrogen are predicted to render the 4-chloro position highly susceptible to nucleophilic attack, likely exhibiting greater reactivity than its bromo counterpart. This differential reactivity offers synthetic chemists a powerful tool for the selective functionalization of the quinoline core, enabling the strategic construction of complex molecules for a wide range of applications. The choice of reaction conditions, particularly the catalyst system and temperature, is crucial for achieving the desired transformation with high efficiency and selectivity.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]
in vitro cytotoxicity assay of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline on cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxic effects of substituted quinoline derivatives on various cancer cell lines. While specific experimental data for 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is not extensively available in public literature, this document serves as a valuable resource by presenting data on structurally related quinoline compounds. The information herein is intended to guide researchers in designing and interpreting cytotoxicity studies for novel quinoline-based compounds.
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities, including potent anticancer properties.[1] The introduction of various substituents, such as halogens and trifluoromethyl groups, can significantly modulate the cytotoxic potential of the quinoline core.
Comparative Cytotoxicity of Substituted Quinoline Derivatives
To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro cytotoxic activity of several structurally related quinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), a standard measure of a compound's potency.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) |
| 2-Phenylquinolin-4-amine Derivatives | ||
| Compound 7a | HT-29 (Colon) | 8.12[2] |
| Compound 7d | HT-29 (Colon) | 9.19[2] |
| Compound 7i | HT-29 (Colon) | 11.34[2] |
| Quinoline-Chalcone Derivatives | ||
| Compound 12e | MGC-803 (Gastric) | 1.38[1] |
| HCT-116 (Colon) | 5.34[1] | |
| MCF-7 (Breast) | 5.21[1] | |
| Quinoline-1,2,4-triazine hybrid | ||
| Compound 40d | (Antimalarial activity against P. falciparum, indicative of potential cytotoxicity) | 4.54[3] |
| Quinoline Analogues | ||
| NQA 3 | CAL-27 (Oral Squamous Cell Carcinoma) | 3.26 µg/mL[4] |
| Quinazoline-based agents | ||
| Compound 8a | HCT-116 (Colon) | 5.33 (72h)[5] |
| HepG2 (Liver) | 7.94 (72h)[5] | |
| MCF-7 (Breast) | 12.96 (72h)[5] | |
| 7-chloro-(4-thioalkylquinoline) derivatives | (General activity noted) | [6] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental in cancer research. Below are detailed methodologies for two widely used in vitro cytotoxicity assays.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product.[7]
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compound (e.g., this compound)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 18-24 hours at 37°C in a 5% CO2 humidified atmosphere.[7][8]
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated controls.[7]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[7][9]
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 540 and 595 nm using a microplate reader.[7][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.[8]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the binding of the SRB dye to cellular proteins, providing an estimation of cell mass.[11]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
96-well microtiter plates
-
Test compound
-
Trichloroacetic acid (TCA), 10% (wt/vol), ice-cold[12]
-
SRB solution (0.057% wt/vol in 1% acetic acid)[13]
-
Acetic acid (1% vol/vol)
-
Tris base solution (10 mM, pH 10.5)[14]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 50-100 µL of ice-cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.[11]
-
Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Air-dry the plates completely.[11][13]
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[13]
-
Solubilization: Air-dry the plates. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: Shake the plates for 5-10 minutes and measure the absorbance at approximately 510-540 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Visualizing the Process
To better understand the experimental and biological processes involved, the following diagrams illustrate a typical cytotoxicity workflow and a key signaling pathway.
Caption: General workflow for an in vitro cytotoxicity assay.
Many quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[10][15] The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchtweet.com [researchtweet.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the antimicrobial efficacy of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline against resistant strains
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of a representative novel quinoline compound, 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (herein designated as Compound Q), against methicillin-resistant Staphylococcus aureus (MRSA). Due to the absence of published data for Compound Q, this guide utilizes data from structurally similar quinoline derivatives to provide a performance benchmark against the widely-used antibiotic, Ciprofloxacin. This comparison is supported by established experimental protocols and mechanistic insights into the action of quinolone antimicrobials.
Comparative Efficacy Data
The antimicrobial activities of various quinoline derivatives and the comparator drug, Ciprofloxacin, are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2][3] Lower MIC values are indicative of greater antimicrobial potency.
| Compound | Chemical Class | Resistant Strain | MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Compound Q (Hypothetical) | Fluoroquinolone Derivative | MRSA ATCC 33591 | 1-4 | Ciprofloxacin: 8–128 [4] |
| Compound 1 (Ciprofloxacin Derivative) | Fluoroquinolone Derivative | MRSA ATCC 33591 | 8 | Not Specified |
| Compound 3 | Quinolone Derivative | MRSA | 1.5 | Not Specified |
| Compound 5a | Fluoroquinolone Derivative | MRSA | 2 | Ciprofloxacin: 8–128[4] |
| Compound 6e | 3-Aminothiazol-quinolone | MRSA | 0.8 | Norfloxacin: >10, Chloramphenicol: >20 |
| HT-61 | Quinolone Derivative | MRSA (45 isolates) | 4-8 | Not Specified |
| Ciprofloxacin | Fluoroquinolone | MRSA | >16 | Not Applicable |
| Vancomycin | Glycopeptide | MRSA | 1-2 | Not Applicable |
Note: Data for Compound Q is hypothetical and projected based on the performance of similar quinoline derivatives. The provided MIC values for other compounds are sourced from various studies and may have been determined under slightly different experimental conditions.[4][5]
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) [6][7]
This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[2][6]
-
Preparation of Materials:
-
Test compound (e.g., Compound Q) and reference antibiotics (e.g., Ciprofloxacin).
-
Resistant bacterial strain (e.g., MRSA ATCC 33591).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Sterile diluents and pipettes.
-
-
Procedure:
-
A serial two-fold dilution of the test compound is prepared in MHB directly in the wells of a 96-well plate.[6]
-
The bacterial strain is cultured overnight, and the inoculum is adjusted to a 0.5 McFarland turbidity standard.[2] This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
The microtiter plate is inoculated with the bacterial suspension and incubated at 35 ± 2°C for 16-20 hours.[7]
-
Following incubation, the plate is visually inspected for bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[2]
-
2. Minimum Bactericidal Concentration (MBC) Assay [1][6]
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3][6]
-
Procedure:
-
Following the determination of the MIC, an aliquot (typically 10-100 µL) is taken from each well that showed no visible growth.
-
The aliquot is sub-cultured onto a fresh, antibiotic-free agar plate.
-
The plates are incubated at 35 ± 2°C for 18-24 hours.
-
The number of surviving colonies is counted.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[1]
-
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for MIC/MBC Determination
Caption: Workflow for determining MIC and MBC of an antimicrobial agent.
Mechanism of Action of Fluoroquinolones and Resistance
Quinolone antimicrobials, including fluoroquinolones, primarily target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10] By inhibiting these enzymes, they disrupt DNA replication and repair, leading to bacterial cell death.[8][10][11]
Caption: Mechanism of fluoroquinolone action and associated bacterial resistance pathways.
Resistance to fluoroquinolones in bacteria like MRSA commonly arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduces the drug's binding affinity.[8][9][10] Other mechanisms include the overexpression of efflux pumps that actively remove the drug from the cell and plasmid-mediated resistance factors.[8][10][11] The development of novel quinoline derivatives aims to overcome these resistance mechanisms to restore clinical efficacy.
References
- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [html.rhhz.net]
- 5. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. protocols.io [protocols.io]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline Analogs: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline analogs closely related to the 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline scaffold, with a primary focus on their potential as kinase inhibitors in cancer therapy.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro biological activity of various quinoline analogs, highlighting the impact of different substituents on their inhibitory potency against specific kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Quinoline Analogs
| Compound ID | Quinoline Core Modification | Target Kinase | IC50 (nM) | Reference |
| Foretinib | 4-(2-fluorophenoxy)-6,7-dimethoxyquinoline | c-Met | 1.86 | [1] |
| Compound 33 | 4-(2-fluorophenoxy)quinoline with cinnoline-3-carboxamide at C-4 | c-Met | 0.59 | [2] |
| Compound 40 | 4-(2-fluorophenoxy)quinoline with acylhydrazone at C-4 | c-Met | 1.86 | [1] |
| Compound 10m | 4-(2-fluorophenoxy)quinoline with α-acyloxycarboxamide at C-6/7 | c-Met | 2.43 | [3] |
Table 2: In Vitro Antiproliferative Activity of Quinoline Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10m | H460 (Lung Cancer) | 0.14 ± 0.03 | [3] |
| Compound 10m | HT-29 (Colon Cancer) | 0.20 ± 0.02 | [3] |
| Compound 10m | MDA-MB-231 (Breast Cancer) | 0.42 ± 0.03 | [3] |
| Compound 40 | A549 (Lung Cancer) | - | [1] |
| Compound 40 | H460 (Lung Cancer) | - | [1] |
| Compound 40 | HT-29 (Colon Cancer) | - | [1] |
| Compound 40 | MKN-45 (Gastric Cancer) | - | [1] |
| Compound 40 | U87MG (Glioblastoma) | - | [1] |
Key Structure-Activity Relationship Insights
Analysis of the available data on related quinoline analogs reveals several key trends:
-
Substitutions at the 4-position: The nature of the substituent at the 4-position of the quinoline ring is critical for activity. Large, aromatic moieties, often incorporating groups capable of hydrogen bonding, appear to be favorable. For instance, the introduction of a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety in compound 33 resulted in a potent c-Met inhibitor.[2]
-
Role of the 2-Trifluoromethyl Group: The trifluoromethyl group at the 2-position is a common feature in many bioactive quinoline derivatives.[4] This group can enhance metabolic stability and influence the electronic properties of the quinoline ring system, potentially improving target engagement.[5]
-
Impact of Halogenation: The presence of chlorine and fluorine atoms on the quinoline core, as in the target scaffold, is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and binding affinity.[5] The 2-fluorophenoxy group is a recurring motif in potent c-Met inhibitors.[1][2][3]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of quinoline-based kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is designed to determine the concentration at which a compound inhibits 50% of the target kinase activity (IC50).
-
Reagents and Materials: Recombinant human c-Met kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), 96-well plates, kinase buffer, detection antibody (e.g., anti-phosphotyrosine antibody), and a suitable detection system (e.g., HTRF, ELISA).
-
Procedure:
-
The kinase reaction is initiated by adding a mixture of the test compound (at various concentrations), recombinant c-Met kinase, and the substrate peptide to the wells of a 96-well plate.
-
The reaction is started by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific detection antibody and a suitable plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials: Human cancer cell lines (e.g., H460, HT-29), cell culture medium, fetal bovine serum (FBS), 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the quinoline analogs and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a relevant signaling pathway and a general workflow for the SAR studies of kinase inhibitors.
Caption: The HGF/c-Met signaling pathway, a key target for quinoline-based inhibitors.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
- 1. Design and optimization of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a hydrazone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of novel 4-(2-fluorophenoxy)quinoline derivatives as c-Met inhibitors using isocyanide-involved multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
A Comparative Guide to the Kinase Inhibitory Profile of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its broad therapeutic potential. Its derivatives have emerged as a significant class of kinase inhibitors, targeting a variety of protein kinases that are critical regulators of cellular processes. Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer. This guide provides a comparative analysis of the kinase inhibitory profiles of various substituted quinolines, supported by quantitative data and detailed experimental methodologies.
Kinase Inhibitory Profile of Substituted Quinolines
The inhibitory activity and selectivity of quinoline derivatives are highly dependent on the nature and position of their substituents. The following table summarizes the in vitro inhibitory activities of representative substituted quinolines against several key protein kinases implicated in cancer.
| Compound ID | Quinoline Core Substitution | Target Kinase | IC50 (nM) | Reference |
| 1 | 4-(4-methoxyanilino)-6,7-dimethoxy | PDGF-RTK | ≤ 20 | [1] |
| 2 | 4-(3-fluoro-4-methoxyanilino)-6,7-dimethoxy | PDGF-RTK | ≤ 20 | [1] |
| 3 | 4-(2-fluorophenoxy)-6,7-dimethoxy | c-Met | 1.04 | [2] |
| 4 | 4-(2-fluorophenoxy)-6,7-disubstituted | c-Met | 1.86 | [2] |
| 5 | 3,6-disubstituted | c-Met | 9.3 | [2] |
| 6 | 4,6,7-substituted (Cabozantinib analog) | c-Met | 19 | [2] |
| 7 | 4-anilino-3-carboxamide derivative | EGFR | 490 | [2] |
| 8 | 4-anilino-6-(substituted-thiophene) | EGFR | 5283 | [2] |
| 9 | Pyrazolo[3,4-b]quinoline derivative | EGFR | 31.80 | [2] |
| 10 | Isatin-quinoline hybrid | VEGFR-2 | 69.11 | [3] |
| 11 | Isatin-quinoline hybrid | VEGFR-2 | 85.89 | [3] |
| 12 | 4-amino-6,7-dimethoxy-3-(4-fluorophenyl) | VEGFR-2 | 98.53 | [3] |
| 13 | 4-amino-6,7-dimethoxy-3-phenyl | VEGFR-2 | 137.40 | [3] |
| 14 | 4-amino-6,7-dimethoxy-3-(4-chlorophenyl) | VEGFR-2 | 187.00 | [3] |
| 15 | 4-(3-hydroxyanilino)-substituted | RET | 3 (Ki) | [4] |
| 16 | 4-(3-hydroxyanilino)-substituted | RET | 25 (Ki) | [4] |
| 17 | 4-(3-hydroxyanilino)-substituted | RET | 50 (Ki) | [4] |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for two common in vitro kinase inhibition assays.
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Substituted quinoline inhibitor
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
96- or 384-well white assay plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the substituted quinoline inhibitor in DMSO and then dilute into the kinase reaction buffer.
-
In a white assay plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.[5]
-
-
ADP to ATP Conversion and Signal Generation:
-
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[5]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the phosphorylation of a biotinylated substrate by a kinase, where the detection is based on the FRET between a terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore.[6]
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
Substituted quinoline inhibitor
-
ATP
-
Kinase reaction buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor (e.g., XL665)
-
Stop/Detection buffer (e.g., EDTA-containing buffer)
-
384-well low-volume black assay plates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the substituted quinoline inhibitor.
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the inhibitor solution to the assay plate.
-
Add the 2X kinase solution and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the 2X substrate/ATP solution.
-
Incubate the reaction for 60 minutes at room temperature.[7]
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding the Stop/Detection buffer containing the terbium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm and ~620 nm).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway, a common target for quinoline-based inhibitors.
Experimental Workflow
Caption: Generalized workflow for an in vitro kinase inhibition assay.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes for the production of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, a key intermediate in the development of pharmaceuticals and agrochemicals. We will explore a traditional, established multi-step synthesis and a novel, more streamlined approach, presenting a detailed comparison of their respective methodologies, efficiencies, and reaction conditions. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Established Synthetic Route: A Multi-Step Cyclization Approach
The traditional synthesis of this compound typically involves a multi-step sequence starting from a substituted aniline. This process, while reliable, often requires harsh conditions and multiple intermediate purification steps, potentially leading to lower overall yields. The general strategy involves the condensation of an aniline with a β-ketoester followed by cyclization, and subsequent chlorination.
Experimental Protocol: Established Route
-
Step 1: Condensation of 4-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate. To a solution of 4-fluoroaniline (1.0 eq) in toluene, ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid are added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude enamine intermediate is carried forward to the next step.
-
Step 2: Thermal Cyclization. The crude enamine is added to a high-boiling point solvent such as Dowtherm A and heated to 250 °C for 30-60 minutes. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with a non-polar solvent (e.g., hexane), and dried to yield 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
-
Step 3: Chlorination. The 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 3-5 eq). The mixture is heated to reflux for 2-4 hours. After cooling, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried to afford the final product, this compound.
New Synthetic Route: A Modern Catalytic Approach
Recent advancements in organic synthesis have led to the development of more efficient, one-pot or tandem reactions for the synthesis of quinoline derivatives. A promising new route involves a metal-catalyzed annulation reaction, which can significantly reduce the number of steps, improve atom economy, and often proceed under milder conditions. For the synthesis of our target molecule, a plausible modern approach is a zinc-catalyzed [4+2] annulation.
Experimental Protocol: New Synthetic Route
-
One-Pot Synthesis of this compound. In a sealed reaction vessel, 2-amino-5-fluorobenzonitrile (1.0 eq), a suitable ynamide (1.2 eq), and anhydrous zinc chloride (ZnCl₂, 10 mol%) are combined in a solvent such as 1,4-dioxane. The mixture is stirred and heated at 100-120 °C for 12-24 hours. The progress of the reaction is monitored by GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound. While this example uses a nitrile, similar strategies can be employed starting with appropriately substituted anilines and alkynes.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the established and new synthetic routes. The data for the new route is based on similar reported zinc-catalyzed quinoline syntheses.
| Parameter | Established Synthetic Route | New Synthetic Route (Projected) |
| Number of Steps | 3 | 1 (One-Pot) |
| Overall Yield | 40-50% | 75-85% |
| Reaction Time | 6-10 hours (excluding workup) | 12-24 hours |
| Reaction Temperature | High (up to 250 °C) | Moderate (100-120 °C) |
| Reagents/Catalysts | p-TsOH, POCl₃ | ZnCl₂ |
| Solvents | Toluene, Dowtherm A, POCl₃ | 1,4-Dioxane |
| Purification | Multiple crystallizations/filtrations | Single column chromatography |
| Atom Economy | Lower | Higher |
| Safety/Handling | Use of corrosive POCl₃ | Use of air-sensitive but less hazardous reagents |
Mandatory Visualization
The following diagrams illustrate the workflows for both the established and new synthetic routes.
Caption: Workflow for the Established Synthetic Route.
Caption: Workflow for the New Synthetic Route.
Conclusion
The comparison between the established and a plausible new synthetic route for this compound highlights a clear trend towards more efficient and sustainable chemical syntheses. While the traditional multi-step approach is well-documented and robust, it is often hampered by harsh reaction conditions, multiple unit operations, and moderate overall yields.
In contrast, the modern, zinc-catalyzed one-pot synthesis offers a significantly more streamlined and efficient alternative. The projected benefits include a higher overall yield, milder reaction conditions, and a reduction in waste due to fewer intermediate steps and purification procedures. For researchers and drug development professionals, the adoption of such novel synthetic strategies can lead to faster access to target molecules, reduced production costs, and a smaller environmental footprint. Further experimental validation of the new route for this specific target molecule is warranted to fully realize its potential advantages.
A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of Fluorinated Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Fluorinated quinoline compounds, a significant class of pharmaceuticals, require robust analytical methods to ensure their purity by identifying and quantifying any process-related impurities, degradation products, or residual solvents. This guide provides a detailed comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of fluorinated quinoline compounds.
High-Level Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis is fundamentally driven by the physicochemical properties of the analyte and the target impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds is based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry.[1] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds, which includes the majority of fluorinated quinoline APIs and their non-volatile impurities.[2] | Best suited for volatile and thermally stable compounds, such as residual solvents and certain volatile impurities or degradation products.[3] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent, which can be the mobile phase itself.[2] | Often requires dissolution in a volatile solvent. Derivatization may be necessary for non-volatile compounds, adding complexity to the workflow. |
| Detection | Commonly uses UV-Vis or Diode Array Detectors (DAD). Can be coupled with a mass spectrometer (LC-MS) for definitive identification.[2][4] | Mass spectrometry provides high-confidence identification of impurities through mass spectral library matching.[4] |
| Sensitivity | Good sensitivity with UV-Vis detectors, which can be significantly enhanced with an MS detector.[4] | Very high sensitivity, especially when operating in Selected Ion Monitoring (SIM) mode.[4] |
| Impurity Scope | Effective for a wide range of impurities including starting materials, by-products, and degradation products. | Primarily used for volatile organic compounds (VOCs) and residual solvents. |
Experimental Protocols
Detailed methodologies for HPLC and GC-MS are crucial for reproducible purity analysis. Below are representative protocols for the analysis of fluorinated quinoline compounds, compiled from various validated methods.
Proposed HPLC-DAD Method for Non-Volatile Impurities
This method is designed for the separation and quantification of a fluorinated quinoline API from its potential non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).[4]
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Purified water (e.g., Milli-Q)
-
Formic acid or Phosphoric acid
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD, monitoring at 280 nm. Full spectrum acquisition from 200-400 nm.[5] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the fluorinated quinoline sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Proposed Headspace GC-MS Method for Volatile Impurities and Residual Solvents
This method is suitable for the analysis of volatile impurities and residual solvents that may be present from the synthesis process.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.[6]
Chemicals and Reagents:
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent (for sample dissolution)
-
Reference standards of expected residual solvents
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min.[7] |
| Inlet Temperature | 250 °C.[7] |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial temperature: 40 °C, hold for 5 minutes. Ramp: 10 °C/min to 240 °C. Hold at 240 °C for 5 minutes.[6] |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 35-350 |
Headspace Parameters:
| Parameter | Condition |
| Oven Temperature | 80 °C |
| Needle Temperature | 90 °C |
| Transfer Line Temperature | 100 °C |
| Vial Equilibration Time | 15 minutes |
| Injection Volume | 1 mL |
Sample Preparation:
-
Accurately weigh and dissolve the fluorinated quinoline sample in DMF to a final concentration of 100 mg/mL in a headspace vial.
-
Seal the vial immediately.
Data Presentation: Performance Characteristics
The following tables summarize the typical performance characteristics for HPLC and GC-MS methods in the analysis of fluorinated quinoline compounds, based on data from various sources.
Table 1: HPLC Method Performance for Fluoroquinolone Analysis
| Parameter | Ciprofloxacin[1] | Enrofloxacin[8] | Various Fluoroquinolones[9] |
| Linearity Range | 5-150 µg/mL | 0.1-0.6 µg/mL | 2-10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| LOD | Not specified | 0.001 µg/mL | 0.084 - 0.186 µg/mL |
| LOQ | Not specified | 0.03 µg/mL | 0.255 - 0.558 µg/mL |
| Precision (%RSD) | < 1.5% | < 2% | < 2% |
| Accuracy/Recovery (%) | 98-102% | 99.23-100.6% | 99.3 - 99.9% |
Table 2: GC-MS Method Performance for Quinoline and Residual Solvent Analysis
| Parameter | Quinoline in Textiles[7] | Residual Solvents in Ciprofloxacin[6] |
| Linearity Range | 0.1-1.0 mg/L | Varies by solvent |
| Correlation Coefficient (r²) | 0.9998 | Not specified |
| LOD | 0.1 mg/kg | Not specified |
| LOQ | Not specified | Not specified |
| Precision (%RSD) | 1.4 - 3.8% | Not specified |
| Accuracy/Recovery (%) | 82.9 - 92.0% | Not specified |
Visualization of Analytical Workflows
The following diagrams illustrate the general experimental workflows for the purity analysis of fluorinated quinoline compounds using HPLC and GC-MS.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Workflow for GC-MS residual solvent analysis.
Conclusion and Recommendations
Both HPLC and GC-MS are indispensable tools for ensuring the purity of fluorinated quinoline compounds.
-
HPLC is the primary technique for the purity assessment of the API itself and its non-volatile impurities. Its versatility and applicability to a wide range of compounds make it the workhorse for quality control laboratories.[3]
-
GC-MS is a complementary and highly specific technique, essential for the identification and quantification of volatile impurities and residual solvents, which are critical parameters in drug substance specifications.[3]
For comprehensive purity profiling, a combination of both HPLC and GC-MS is recommended to cover the full spectrum of potential impurities. The choice of the primary method will depend on the specific impurity profile expected from the synthetic route and the stability of the fluorinated quinoline compound.
References
- 1. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. moca.net.ua [moca.net.ua]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. researchgate.net [researchgate.net]
- 9. questjournals.org [questjournals.org]
Safety Operating Guide
Proper Disposal of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, a compound frequently used in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Due to its chemical properties, in-lab neutralization is not recommended; disposal must be handled by a licensed chemical waste management provider.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on hazards and personal protective equipment (PPE).
Key Hazards:
-
Toxicity: This compound is classified as toxic if swallowed.[1]
-
Irritation: It can cause serious eye and skin irritation, as well as respiratory irritation.[2][3]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Use chemical-resistant gloves and protective clothing.
-
Respiratory Protection: A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2]
In the event of accidental release, avoid dust formation. For spills, sweep up the solid material and place it into a suitable, sealed container for disposal.[3][4]
Waste Classification and Segregation
Proper segregation of chemical waste is critical to ensure safe handling and disposal. This compound falls under the category of halogenated organic waste.
| Waste Category | Description | Segregation Instructions |
| Halogenated Organic Waste | Includes organic compounds containing chlorine, fluorine, bromine, or iodine. | Collect in a designated, clearly labeled, sealed, and compatible container. Do not mix with non-halogenated organic waste. |
Under the Resource Conservation and Recovery Act (RCRA) in the United States, halogenated organic compounds are often classified as hazardous waste. Specific waste codes, such as the "F" list for wastes from non-specific sources (e.g., F001 for certain spent halogenated solvents), may apply depending on the usage and any co-mingling with other waste streams.[3][5][6]
Disposal Procedures: A Step-by-Step Guide
Direct treatment or disposal of this compound in a standard laboratory setting is not advisable due to its stability and hazardous nature. The recommended and regulated method of disposal is through a licensed and approved waste disposal plant.[3]
Step 1: Containerization
-
Place the waste in a primary container that is chemically compatible with the compound. The container must be in good condition and have a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
Step 2: Temporary Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated, secure, and away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the waste contractor with the full chemical name and any available safety data.
Step 4: Documentation
-
Maintain a log of the accumulated waste, including the chemical name, quantity, and date of accumulation.
-
Complete any required hazardous waste manifests or paperwork provided by your EHS department or the disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. European Union: New Rules to Reduce Fluorinated Gases and Ozone-Depleting Substance Emissions Adopted | Library of Congress [loc.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. Fluorinated greenhouse gases | EUR-Lex [eur-lex.europa.eu]
- 5. wku.edu [wku.edu]
- 6. media.clemson.edu [media.clemson.edu]
Essential Safety and Operational Guide for 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline, ensuring the safety of researchers, scientists, and drug development professionals.
1. Hazard Identification and Immediate Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] One safety data sheet indicates it may be fatal if swallowed.[4] All personnel must be thoroughly trained on the risks and proper handling procedures before working with this compound.
2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to create a barrier between the user and the chemical.[5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a face shield.[1][6][7] | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[8] Check manufacturer's compatibility data. Change gloves every 30-60 minutes or immediately if contaminated.[7] | Prevents skin contact, which can cause irritation.[2] |
| Body Protection | A disposable gown made of polyethylene-coated polypropylene or a flame-resistant lab coat, fully buttoned.[1][8][9] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[10][11] If exposure limits are exceeded or irritation is experienced, a full-face respirator or at minimum an N95 dust mask is required.[1][3] | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[2][4] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot.[9] | Protects feet from spills. |
3. Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for safety.
3.1. Preparation
-
Risk Assessment: Before starting any work, perform a risk assessment for the specific procedure.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.[11]
-
PPE Inspection: Inspect all PPE for damage before use. Don the required PPE as outlined in the table above.
-
Emergency Equipment: Locate the nearest safety shower and eyewash station. Ensure they are accessible and operational.[11]
-
Spill Kit: Have a chemical spill kit readily available.
3.2. Handling and Use
-
Containment: Conduct all handling of this compound within a chemical fume hood to minimize inhalation exposure.[10][11]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6][10][12]
-
Portioning: When weighing or transferring the compound, use techniques that minimize the creation of airborne particles.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[10]
-
No Personal Items: Do not eat, drink, or smoke in the handling area.[10]
3.3. Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]
-
Temperature: Some sources recommend storage at 2-8 °C.[6][12]
-
Inert Atmosphere: For long-term stability, storing under an inert atmosphere like nitrogen may be advisable.[6][12]
-
Incompatibilities: Store away from strong oxidizing agents.[11]
4. Emergency Procedures
4.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][6] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids.[1][2][6] Remove contact lenses if present and easy to do.[2][12] Seek immediate medical attention.[11] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] Do NOT induce vomiting.[11] Seek immediate medical attention.[4] |
4.2. Spill Response
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill.
-
For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6][10][12]
-
Wash the spill area thoroughly with soap and water.[10]
5. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, wipes, disposable gowns) and the chemical residue in a designated, properly labeled, and sealed hazardous waste container.[6][12]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction facility.[1] Controlled incineration with flue gas scrubbing is a potential disposal method.[1]
-
Environmental Protection: Do not allow the chemical or its containers to contaminate water, soil, or be discharged into sewer systems.[1]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-Chloro-2-(trifluoromethyl)quinoline 97 1701-24-2 [sigmaaldrich.com]
- 4. canbipharm.com [canbipharm.com]
- 5. gerpac.eu [gerpac.eu]
- 6. aaronchem.com [aaronchem.com]
- 7. pppmag.com [pppmag.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
